2-Nitrobenzaldehyde semicarbazone
Description
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Properties
IUPAC Name |
[(E)-(2-nitrophenyl)methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKLBSECDAYSM-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016461 | |
| Record name | 2-Nitrobenzaldehyde semicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16004-43-6, 16604-43-6 | |
| Record name | 2-Nitrobenzaldehyde semicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrobenzaldehyde semicarbazone | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Biological activities of 2-Nitrobenzaldehyde semicarbazone derivatives
An In-Depth Technical Guide on the Biological Activities of 2-Nitrobenzaldehyde (B1664092) Semicarbazone Derivatives
Executive Summary: Semicarbazones are a versatile class of Schiff bases known for their wide spectrum of biological activities. Derivatives of 2-nitrobenzaldehyde semicarbazone, in particular, have garnered interest within the scientific community for their potential as antimicrobial and anticancer agents. The presence of the nitro group and the semicarbazone moiety contributes to their chemical reactivity and biological efficacy. This document provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of these compounds. It includes structured quantitative data, detailed experimental protocols for key biological assays, and visualizations of synthetic and experimental workflows, as well as relevant signaling pathways, to serve as a technical resource for researchers and professionals in drug development.
Introduction
Semicarbazones are compounds containing the functional group R¹R²C=NNHC(=O)NR³R⁴. They are typically formed by the condensation reaction of an aldehyde or ketone with a semicarbazide (B1199961). The resulting azomethine group (-C=N-) is crucial for their biological activity. When the aldehyde is 2-nitrobenzaldehyde, the resulting semicarbazone derivatives possess a unique electronic and structural profile that makes them promising candidates for therapeutic applications. These compounds have been investigated for a range of activities, including antibacterial, antifungal, and anticancer properties.[1] Furthermore, this compound serves as a critical analytical marker for the detection of the banned antibiotic nitrofurazone (B1679002) in food products of animal origin.[2] This guide delves into the core scientific data and methodologies associated with this promising class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is primarily achieved through a straightforward condensation reaction. The process involves reacting 2-nitrobenzaldehyde with semicarbazide hydrochloride in an appropriate solvent, often an alcohol like ethanol (B145695). The reaction is typically carried out under reflux with a catalytic amount of acid or in the presence of a base like sodium acetate (B1210297) to neutralize the HCl salt of the semicarbazide.
Biological Activities
Antimicrobial Activity
Semicarbazones are well-documented for their antimicrobial potential.[1] While specific data for this compound is limited in publicly accessible literature, studies on the isomeric 3-nitrobenzaldehyde (B41214) semicarbazone and its metal complexes provide valuable insight into the potential efficacy of this class. The antibacterial activity is often enhanced upon chelation with metal ions.
The data below shows the antibacterial activity of 3-nitrobenzaldehyde semicarbazone (L) and its copper (Cu(II)) and nickel (Ni(II)) complexes, measured as the diameter of the zone of inhibition.
| Compound | Concentration (mol/L) | Zone of Inhibition (mm) vs S. aureus (Gram +) | Zone of Inhibition (mm) vs E. coli (Gram -) |
| Ligand (L) | 2 x 10⁻³ | 9 | 8 |
| [Cu(L)₂]Cl₂ | 2 x 10⁻³ | 13 | 10 |
| [Ni(L)₂]Cl₂ | 2 x 10⁻³ | 16 | 13 |
| Data adapted from a study on 3-nitrobenzaldehyde semicarbazone, an isomer of the title compound class.[3] |
The results indicate that the metal complexes exhibit greater antibacterial activity than the ligand alone, with the nickel complex showing the highest efficacy against both bacterial strains tested.[3]
Anticancer Activity
Nitrobenzaldehyde derivatives have emerged as potential anticancer agents through novel mechanisms. One such mechanism involves leveraging the acidic tumor microenvironment. Upon injection into a tumor, nitrobenzaldehyde can act as a "caged" proton (H⁺) carrier.[4] When activated by a specific wavelength of UV light, it releases the proton, causing rapid intracellular acidification, which in turn triggers apoptosis (programmed cell death) in cancer cells.[4] This photodynamic approach offers high spatial and temporal control, minimizing damage to surrounding healthy tissue.
Other Applications
Beyond its potential therapeutic uses, this compound is a crucial reference standard in analytical chemistry. It is used as a derivatized marker to detect and quantify residues of the banned nitrofuran antibiotic, nitrofurazone, in food products like animal muscle tissues and milk. This is essential for food safety and regulatory compliance.
Key Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for synthesizing the title compound.
-
Dissolution: Dissolve equimolar amounts of 2-nitrobenzaldehyde and semicarbazide hydrochloride in absolute ethanol.
-
Reaction: Add a slight molar excess of a base (e.g., sodium acetate) to the solution to act as a catalyst and neutralize HCl.
-
Reflux: Heat the reaction mixture under reflux for 3-4 hours with constant stirring.
-
Precipitation: After reflux, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate using vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as TLC, melting point determination, FT-IR, ¹H NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing
The antimicrobial activity can be assessed using the following methods.
4.2.1 Agar (B569324) Well Diffusion Method This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[3]
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) plates.
-
Inoculation: Spread a standardized suspension (e.g., 0.5 McFarland standard) of the target bacterium evenly across the surface of the MHA plate.
-
Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) into each well. A solvent control (DMSO only) must be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.
4.2.2 Minimum Inhibitory Concentration (MIC) Determination This method determines the lowest concentration of a compound that inhibits visible microbial growth.[1]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]
Signaling Pathways in Anticancer Activity
The anticancer effect of nitrobenzaldehyde derivatives can be mediated through the induction of apoptosis. Apoptosis can be initiated via two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases (like Caspase-3), which are proteases that execute the dismantling of the cell. The intracellular acidification caused by photo-activated 2-nitrobenzaldehyde is a stress signal that can trigger the intrinsic pathway.
Conclusion
This compound derivatives represent a class of compounds with significant, albeit still developing, therapeutic potential. Their straightforward synthesis and versatile biological profile make them attractive scaffolds for further investigation in medicinal chemistry. The available data, particularly from isomeric compounds, strongly suggests potential efficacy against bacterial pathogens and cancer cells. Future research should focus on synthesizing a broader range of these derivatives and conducting systematic quantitative evaluations of their biological activities to establish clear structure-activity relationships. The unique photo-activated mechanism for inducing cancer cell apoptosis highlights a particularly innovative avenue for targeted drug development. This guide provides a foundational resource to support and encourage such continued research efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Nitrobenzaldehyde Semicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Nitrobenzaldehyde semicarbazone, a derivative of semicarbazide (B1199961). This compound is of significant interest in analytical chemistry, particularly as a metabolite marker for the detection of the banned antibiotic, nitrofurazone.[1] A thorough understanding of its spectroscopic properties is crucial for its application in research and quality control.
Molecular Structure and Properties
This compound is formed through a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide. The resulting structure incorporates a nitro group on the benzene (B151609) ring and a semicarbazone moiety, which is a Schiff base.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₄O₃ | [3][4] |
| Molecular Weight | 208.17 g/mol | [3][4] |
| Appearance | Yellow to green solid | [5] |
| Melting Point | > 238°C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction. The following protocol is adapted from a general method for semicarbazone synthesis.[2]
Materials:
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2-Nitrobenzaldehyde
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Semicarbazide hydrochloride
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Sodium acetate (B1210297)
-
Water
Procedure:
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Dissolve 1 mmol of 2-Nitrobenzaldehyde in a suitable volume of ethanol.
-
In a separate flask, prepare a solution of 1.1 mmol of semicarbazide hydrochloride and 1.5 mmol of sodium acetate in a minimal amount of water.
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Add the semicarbazide solution to the 2-Nitrobenzaldehyde solution with stirring.
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The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
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Upon completion, the precipitated product is collected by filtration.
-
The crude product is washed with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.
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The purified this compound is dried under vacuum.
Spectroscopic Characterization
A multi-spectroscopic approach is employed to elucidate the structure and purity of this compound.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | |
| Precursor Ion [M+H]⁺ (m/z) | 209.0669 | [3] |
| Major Fragment Ions (m/z) | 192, 191, 166 | [3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: UV-Vis Spectral Data
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| Data not available | Data not available | Data not available |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic peaks for the N-H, C=O, C=N, and NO₂ functional groups. A study on the related compound, m-nitrobenzaldehyde thiosemicarbazone, showed N-H stretching frequencies around 3396 and 3246 cm⁻¹ and a strong C=N stretching band at 1623 cm⁻¹.[7]
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | N-H stretch (Amide) |
| Data not available | C-H stretch (Aromatic) |
| Data not available | C=O stretch (Amide I) |
| Data not available | C=N stretch (Imine) |
| Data not available | N-O stretch (Nitro group, asymmetric) |
| Data not available | N-O stretch (Nitro group, symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. Although complete assigned spectra for this compound were not found in the search results, the expected chemical shifts can be inferred from the structure.
Table 5: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Data not available | Aromatic protons | |
| Data not available | CH=N proton | |
| Data not available | NH proton | |
| Data not available | NH₂ protons |
Table 6: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Aromatic carbons |
| Data not available | C=N carbon |
| Data not available | C=O carbon |
Workflow and Data Relationships
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Relationship between spectroscopic methods and structural information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (16004-43-6) for sale [vulcanchem.com]
- 3. This compound | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound VETRANAL , analytical standard 16004-43-6 [sigmaaldrich.com]
- 5. This compound Analytical Standard at Best Price, Mumbai Supplier [nacchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. jchps.com [jchps.com]
In-depth Technical Guide on the Crystal Structure of 2-Nitrobenzaldehyde Semicarbazone: A Methodological Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive literature search, a specific single-crystal X-ray structure for 2-Nitrobenzaldehyde semicarbazone could not be located in publicly accessible databases. Consequently, this guide provides a generalized, yet detailed, technical framework based on the synthesis of its precursors and the crystallographic analysis of analogous compounds. The experimental protocols and data presented herein are illustrative and would necessitate empirical validation for the title compound.
Synthesis of this compound
The synthesis of this compound would typically proceed via a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide (B1199961) hydrochloride.
Experimental Protocol: Synthesis of 2-Nitrobenzaldehyde
Several methods for the synthesis of 2-Nitrobenzaldehyde have been reported. One common approach involves the nitration of benzaldehyde, which primarily yields the meta-isomer and requires subsequent separation.[1] More direct routes often start from 2-nitrotoluene. A patented method describes the oxidation of an alkali metal salt of 2-nitrophenylpyruvic acid with potassium permanganate.
A general laboratory-scale synthesis of this compound would likely involve the following steps:
-
Dissolution of Reactants: Semicarbazide hydrochloride and a buffering agent (e.g., sodium acetate) are dissolved in a suitable solvent, typically a mixture of ethanol (B145695) and water.
-
Addition of Aldehyde: A solution of 2-Nitrobenzaldehyde in the same solvent is added dropwise to the semicarbazide solution with stirring.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1 to 3 hours to ensure complete reaction.
-
Precipitation and Isolation: Upon cooling, the this compound product is expected to precipitate out of the solution. The solid product is then collected by filtration, washed with cold solvent to remove impurities, and dried under vacuum.
Single Crystal Growth for X-ray Diffraction
Growing single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.
Experimental Protocol: Crystallization
-
Solvent Selection: A range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, and their aqueous mixtures) would be screened to find a suitable system where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.
-
Single-Crystal X-ray Diffraction Analysis
This technique is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Expected Molecular and Crystal Structure Features
Based on the structures of similar semicarbazone and nitrobenzaldehyde derivatives, the following features can be anticipated for this compound:
-
Molecular Geometry: The molecule is expected to be largely planar, although the nitro group may be twisted out of the plane of the benzene (B151609) ring due to steric hindrance with the adjacent semicarbazone moiety.[2]
-
Intermolecular Interactions: Hydrogen bonding is expected to be a dominant intermolecular force, with the N-H groups of the semicarbazide portion acting as hydrogen bond donors and the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms, acting as acceptors. These interactions would likely link the molecules into extended networks in the solid state.
Data Presentation (Illustrative)
While specific data for the title compound is unavailable, the following tables illustrate how the quantitative crystallographic data would be presented.
Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
| Parameter | Value (Hypothetical) |
| Empirical formula | C₈H₈N₄O₃ |
| Formula weight | 208.17 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(2) Å, β = 98.76(3)°c = 11.234(5) Å, γ = 90° |
| Volume | 948.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.458 Mg/m³ |
| Absorption coefficient | 0.118 mm⁻¹ |
| F(000) | 432 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5432 |
| Independent reflections | 2189 [R(int) = 0.0345] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2189 / 0 / 137 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1123 |
| R indices (all data) | R1 = 0.0587, wR2 = 0.1245 |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| O1-N4 | 1.225(2) | O1-N4-O2 | 123.4(2) |
| O2-N4 | 1.231(2) | O1-N4-C7 | 118.2(2) |
| N1-C8 | 1.345(3) | O2-N4-C7 | 118.4(2) |
| N2-N3 | 1.378(2) | C8-N1-N2 | 121.5(2) |
| N2-C1 | 1.289(3) | N1-N2-N3 | 117.8(2) |
| C1-C2 | 1.467(3) | N1-N2-C1 | 119.5(2) |
| C2-C7 | 1.398(3) | N3-N2-C1 | 122.7(2) |
| C7-N4 | 1.472(3) | C1-C2-C3 | 122.1(2) |
| C8-O3 | 1.245(3) | C1-C2-C7 | 118.3(2) |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to structural analysis.
References
A Technical Guide to the Solubility of 2-Nitrobenzaldehyde Semicarbazone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Nitrobenzaldehyde (B1664092) semicarbazone (C₈H₈N₄O₃, CAS No: 16004-43-6) is a derivative of semicarbazide.[1] Its primary application is in analytical chemistry, where it serves as a marker metabolite for detecting the banned antibiotic nitrofurazone.[1] Understanding its solubility is crucial for developing analytical standards, optimizing reaction conditions for its synthesis, and for its handling and storage. This guide provides a framework for the systematic determination of the solubility of 2-nitrobenzaldehyde semicarbazone in various organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₄O₃ | [2] |
| Molecular Weight | 208.17 g/mol | [2][3] |
| Appearance | Yellow to green solid | [3] |
| Melting Point | >238°C | [3] |
| IUPAC Name | [(E)-(2-nitrophenyl)methylideneamino]urea | [2] |
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is sparse in the literature. The following table summarizes the available qualitative information.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3] |
The precursor, 2-nitrobenzaldehyde, is reported to be soluble in ethanol, acetone, and dichloromethane, with low solubility in water.[4] While not directly applicable to the semicarbazone derivative, this may provide some indication of suitable solvent classes for further investigation.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound, synthesized from established "shake-flask" methods.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Thermostatically controlled centrifuge
-
Calibrated thermometers
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials, ensuring that there is more solid than will dissolve.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. The presence of undissolved solid material at the end of this period is essential to confirm that the solution is saturated.
Step 2: Phase Separation
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 10-20 minutes) while maintaining the experimental temperature.
-
Alternatively, filtration using a syringe filter chemically compatible with the solvent can be used. Ensure the filter is pre-warmed to the experimental temperature to prevent precipitation.
Step 3: Sample Analysis
-
Carefully withdraw an aliquot of the clear supernatant from the centrifuged sample or the filtrate.
-
Accurately dilute the aliquot with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently limited in publicly accessible literature, this guide provides a robust and detailed experimental protocol to enable researchers to generate this critical data. The presented methodology, based on the well-established shake-flask method, ensures the determination of equilibrium solubility, which is fundamental for applications in analytical chemistry and drug development. Adherence to a standardized protocol will facilitate the generation of high-quality, comparable data, thereby enriching the collective understanding of this important compound's physicochemical properties.
References
Thermal Stability Profile of 2-Nitrobenzaldehyde Semicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2-Nitrobenzaldehyde (B1664092) Semicarbazone. Due to the limited availability of direct thermal analysis data for this specific compound, this guide presents its known physicochemical properties and leverages a detailed thermal analysis of the structurally analogous compound, 5-Nitro-2-Furaldehyde Semicarbazone, as a comparative case study. This approach offers valuable insights into the potential thermal behavior and decomposition pathways of 2-Nitrobenzaldehyde Semicarbazone. The guide includes detailed experimental protocols for the synthesis of the title compound and for standard thermal analysis techniques, supplemented with graphical representations of the synthetic route and analytical workflow.
Introduction
This compound is a derivative of 2-nitrobenzaldehyde and semicarbazide (B1199961). Semicarbazones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the nitro group in the ortho position of the benzene (B151609) ring can significantly influence the molecule's stability and reactivity. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug development where thermal processing steps are common.
This guide summarizes the available data on the physicochemical properties of this compound and provides a detailed examination of the thermal decomposition of a closely related nitrofuran derivative to infer its thermal stability characteristics.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₄O₃ | [1] |
| Molecular Weight | 208.17 g/mol | [1] |
| Appearance | Yellow to green solid | [2] |
| Melting Point | > 238 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Decomposition Temperature | Not determined, but formation of toxic gases is possible during heating. | [3] |
Comparative Thermal Analysis: A Case Study of 5-Nitro-2-Furaldehyde Semicarbazone
In the absence of direct thermal analysis data for this compound, this section details the thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone (Nitrofurazone), a compound with a similar semicarbazone side chain and a nitro-substituted heterocyclic ring. The data, obtained from Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), provides a strong indication of the potential thermal behavior of this compound.
Table 2: Thermal Decomposition Data for 5-Nitro-2-Furaldehyde Semicarbazone
| Parameter | Value | Analytical Method |
| Melting Point | 243.35 °C (516.5 K) | DTA / DSC |
| Decomposition Onset Temperature | ~243.35 °C (516.5 K) | TGA / DTA |
| Maximum Decomposition Temperature | 243.35 °C (516.5 K) | TGA / DTA |
| Weight Loss (at max. decomposition) | 67% | TGA |
| Enthalpy of Decomposition (ΔH) | 326.93 kJ/mol | DSC |
| Further Decomposition Events | Weak endothermic effects at 490 °C and 575 °C; Exothermic process at 840 °C | DTA |
Source: Adapted from the study on the thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone.
The study concluded that the thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone involves the cleavage of the C-NO₂ and the side chain C-C bonds, leading to the separation of the azomethine sequence and the nitro group. A similar decomposition pathway can be hypothesized for this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for the thermal analysis techniques used to study its stability.
Synthesis of this compound
This protocol is a general procedure for the synthesis of semicarbazones from aldehydes, adapted for the specific synthesis of the title compound.
Materials:
-
2-Nitrobenzaldehyde
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate (B1210297)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of semicarbazide hydrochloride in water.
-
Add a solution of sodium acetate (in a slight molar excess to the semicarbazide hydrochloride) in water to the semicarbazide solution.
-
In a separate beaker, dissolve 2-Nitrobenzaldehyde in a minimal amount of ethanol.
-
Add the ethanolic solution of 2-Nitrobenzaldehyde dropwise to the aqueous solution of semicarbazide with constant stirring.
-
If a precipitate does not form immediately, gently warm the mixture on a water bath for a few minutes.
-
Cool the mixture in an ice bath to facilitate complete precipitation of the semicarbazone.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Thermal Analysis Techniques
The following are generalized protocols for the thermal analysis techniques that would be employed to study the thermal stability of this compound.
Objective: To measure the change in mass of the sample as a function of temperature.
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
Objective: To measure the temperature difference between the sample and an inert reference as a function of temperature.
Procedure:
-
Calibrate the DTA instrument.
-
Place a weighed sample (typically 5-10 mg) into a sample crucible and an equal mass of an inert reference material (e.g., calcined alumina) into a reference crucible.
-
Place both crucibles in the DTA cell.
-
Heat the sample and reference at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the differential temperature (ΔT) as a function of the sample temperature.
Objective: To measure the heat flow into or out of a sample as a function of temperature or time.
Procedure:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Accurately weigh a small sample (typically 2-5 mg) into a DSC pan and hermetically seal it.
-
Place the sample pan and an empty, sealed reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature. The integral of the peak area corresponds to the enthalpy change of the thermal event.
Visualizations
The following diagrams illustrate the synthesis, a hypothetical thermal decomposition pathway, and the experimental workflow for thermal stability analysis.
Caption: Synthesis of this compound.
Caption: Hypothetical Thermal Decomposition Pathway.
Caption: Experimental Workflow for Thermal Stability Analysis.
Conclusion and Future Work
This technical guide has summarized the currently available information on the thermal stability of this compound. While its high melting point suggests considerable stability at ambient temperatures, the lack of direct thermal analysis data necessitates a cautious approach when subjecting the compound to elevated temperatures. The comparative analysis with 5-Nitro-2-Furaldehyde Semicarbazone indicates that decomposition is likely to occur at or near its melting point, with the evolution of gaseous byproducts.
Future research should focus on conducting comprehensive thermal analyses (TGA, DTA, and DSC) on this compound to obtain precise data on its decomposition profile, including onset temperature, weight loss stages, and enthalpy of decomposition. Such studies are imperative for establishing safe handling and processing parameters for this compound in research and industrial applications.
References
2-Nitrobenzaldehyde semicarbazone CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Nitrobenzaldehyde (B1664092) semicarbazone, a key analytical standard used in the detection of nitrofuran antibiotic residues.
Core Compound Identification
Synonyms: 2-NP-SCA, 4-(2-Nitrobenzylidene)semicarbazide, o-Nitrobenzaldehyde semicarbazone[1][2]
Isotopically labeled variants are also utilized as internal standards in quantitative analysis, including:
-
2-Nitrobenzaldehyde semicarbazone-13C, 15N2: CAS 760179-80-4[3][4]
-
This compound-13C,15N2-1: CAS 957509-32-9[5]
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O₃ | [1][6] |
| Molecular Weight | 208.17 g/mol | [1][7] |
| Appearance | Yellow to Green Solid | |
| Melting Point | >238°C | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| Water (Very slightly, 0.27 g/L at 25°C) | [6] | |
| Hydrogen Bond Donor Count | 2 | [5][6] |
| Hydrogen Bond Acceptor Count | 4 | [5][6] |
| Rotatable Bond Count | 2 | [5][6] |
Logical Workflow: Analytical Application
This compound is primarily used as a derivatizing agent to detect the presence of the banned antibiotic, nitrofurazone (B1679002), in food products of animal origin. The workflow involves the acid-catalyzed release of semicarbazide (B1199961) from tissue-bound nitrofurazone metabolites, which is then reacted with 2-nitrobenzaldehyde. The resulting stable derivative, this compound, is then identified and quantified, typically via LC-MS/MS.[8][9]
Experimental Protocols
Synthesis of this compound
The synthesis is a standard condensation reaction between 2-nitrobenzaldehyde and semicarbazide.[9]
Materials:
-
2-Nitrobenzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) (or other suitable base)
-
Ethanol (B145695) (or other suitable solvent)
-
Water
Procedure:
-
Dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water.
-
In a separate flask, dissolve an equimolar amount of 2-nitrobenzaldehyde in ethanol.
-
Add the semicarbazide solution dropwise to the stirred 2-nitrobenzaldehyde solution.
-
The mixture may be gently heated under reflux for 1-2 hours to ensure the reaction goes to completion.
-
Upon cooling, the this compound product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
-
Dry the final product under vacuum.
Protocol for Derivatization of Semicarbazide (SEM) Residue in Food Samples
This protocol outlines the derivatization step in the analysis of nitrofurazone residues in food matrices like shrimp or other animal tissues.[10]
Materials:
-
Homogenized tissue sample
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
2-Nitrobenzaldehyde solution (e.g., 5-10 mM in a suitable solvent like methanol)
-
Isotopically labeled internal standard (e.g., this compound-13C, 15N2)[10]
-
Ethyl acetate (or other extraction solvent)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Centrifuge and tubes
Procedure:
-
Extraction and Hydrolysis: Weigh a known amount of the homogenized tissue sample (e.g., 1-2 g) into a centrifuge tube.
-
Internal Standard: Add a precise amount of the isotopically labeled internal standard solution.
-
Acidification: Add hydrochloric acid to the sample to facilitate the release of the semicarbazide from the tissue-bound metabolites.
-
Derivatization: Add the 2-nitrobenzaldehyde solution to the acidified sample. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture, typically overnight (12-16 hours), at a controlled temperature (e.g., 37°C) in the dark to form the this compound derivative.
-
Neutralization and Extraction: After incubation, cool the sample and adjust the pH to approximately 7 with sodium hydroxide.
-
Add the extraction solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the organic and aqueous layers.
-
Sample Cleanup: Carefully transfer the organic layer containing the derivative to a new tube. The sample may then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis. A solid-phase extraction (SPE) step may be incorporated for further cleanup if required.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation or direct contact.[9] Store the compound at the recommended temperature of 20°C.[9]
References
- 1. This compound VETRANAL , analytical standard 16004-43-6 [sigmaaldrich.com]
- 2. This compound | 16004-43-6 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-13C,15N2-1 I CAS#: 957509-32-9 I derivative of Semicarbazide I InvivoChem [invivochem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (16004-43-6) for sale [vulcanchem.com]
- 10. This compound-13C, 15N2 VETRANAL®, analytical standard [sigmaaldrich.com]
Methodological & Application
Applications of 2-Nitrobenzaldehyde Semicarbazone in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC) is a pivotal reagent in modern analytical chemistry, primarily recognized for its role as a derivatizing agent in the sensitive detection of the metabolite semicarbazide (B1199961) (SEM). SEM is a marker for the illicit use of the antibiotic nitrofurazone (B1679002) in food-producing animals. The derivatization of SEM with 2-NBA-SC enhances its detectability, particularly in complex matrices, enabling robust and reliable quantification at trace levels. This is crucial for regulatory monitoring and ensuring food safety.
The primary analytical technique associated with 2-NBA-SC is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The derivatization reaction with 2-NBA-SC introduces a chromophore and a readily ionizable moiety, significantly improving the chromatographic retention and mass spectrometric response of SEM. This allows for highly selective and sensitive quantification, even in challenging sample types such as animal tissues, milk, and urine.[1][2][3] Isotopically labeled 2-NBA-SC is also utilized as an internal standard to ensure the accuracy and precision of these quantitative methods.[4][5]
While semicarbazones, as a class of compounds, are known to form colored complexes with metal ions, the application of 2-Nitrobenzaldehyde semicarbazone specifically as a chromogenic reagent for the spectrophotometric determination of metal ions is not extensively documented in scientific literature. The predominant focus of its application remains in the field of residue analysis for banned veterinary drugs.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of analytical methods employing this compound for the determination of semicarbazide (SEM).
| Parameter | Matrix | Method | Linearity Range | LOD | LOQ | Recovery | Reference |
| Semicarbazide (SEM) | Human Urine | UPLC-ESI-MS/MS | 1–100 µg/L | 0.5 µg/L | 1 µg/L | 98.7–108.6% | [1] |
| Semicarbazide (SEM) | Shrimp | UPLC-MS/MS | - | - | - | - | [2] |
| Nitrofuran Metabolites | Bovine Urine | LC-ESI-MS/MS | - | 0.11–0.34 µg/kg (CCα) | 0.13–0.43 µg/kg (CCβ) | 90–108% | [3] |
| Eight Nitrofuran Metabolites | Animal Tissue | LC-MS/MS | - | 0.013–0.200 µg/kg (CCα) | - | - | [6] |
LOD: Limit of Detection, LOQ: Limit of Quantification, CCα: Decision Limit, CCβ: Detection Capability
Experimental Protocols
Protocol 1: Determination of Semicarbazide (SEM) in Biological Matrices by LC-MS/MS using this compound Derivatization
This protocol outlines the general steps for the analysis of the nitrofurazone metabolite, semicarbazide, in samples such as animal tissue or urine.
1. Sample Preparation and Hydrolysis:
-
Homogenize the tissue sample or centrifuge the urine sample to obtain a clear supernatant.
-
To a known amount of the homogenized sample or supernatant, add an internal standard (isotopically labeled SEM or derivatized isotopically labeled 2-NBA-SC).
-
Add hydrochloric acid (HCl) to the sample to achieve a final concentration of approximately 0.1 M.
-
Incubate the mixture at an elevated temperature (e.g., 37-50 °C) for a defined period (e.g., overnight) to release protein-bound semicarbazide.
2. Derivatization:
-
Add a solution of 2-Nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., DMSO or methanol) to the hydrolyzed sample. The concentration of the 2-NBA solution is typically in the range of 5-50 mM.
-
Incubate the mixture at a specific temperature (e.g., 37-50 °C) for a set time (e.g., 2 hours to overnight) to allow for the formation of this compound (2-NBA-SC).[2][3]
-
Neutralize the reaction mixture with a suitable base (e.g., NaOH or potassium hydroxide).
3. Extraction:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the 2-NBA-SC derivative from the sample matrix.
-
LLE: Add an organic solvent (e.g., ethyl acetate) to the neutralized sample, vortex, and centrifuge. Collect the organic layer.
-
SPE: Condition an appropriate SPE cartridge, load the sample, wash the cartridge to remove interferences, and elute the 2-NBA-SC derivative with a suitable solvent.
-
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for 2-NBA-SC and its isotopically labeled internal standard.
-
Visualizations
Caption: Workflow for the determination of semicarbazide using 2-Nitrobenzaldehyde derivatization and LC-MS/MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Nitrobenzaldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and detailed protocols for evaluating the antimicrobial and antifungal properties of 2-Nitrobenzaldehyde (B1664092) semicarbazone. While direct quantitative data for this specific compound is limited in the current scientific literature, this document offers insights from closely related analogs and standardized methodologies for its comprehensive assessment.
Data Presentation
One study noted that several hydrazone derivatives of 2-nitrobenzaldehyde containing a nitro group exhibited no significant antifungal activity.[3]
Table 1: Antibacterial Activity of 3-Nitrobenzaldehyde Semicarbazone Ligand and its Metal Complexes (Zone of Inhibition in mm) [1]
| Compound | Concentration | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 3-Nitrobenzaldehyde semicarbazone (Ligand) | 2x10⁻³ mol/L | 9 | 8 |
| [Cu(L)]Cl Complex | 2x10⁻³ mol/L | 13 | 10 |
| [Ni(L)]Cl Complex | 2x10⁻³ mol/L | 16 | 13 |
Note: This data is for the 3-nitro isomer and should be considered as indicative for a related compound, not as direct results for 2-Nitrobenzaldehyde semicarbazone.
Experimental Protocols
To facilitate the investigation of this compound's antimicrobial and antifungal potential, the following detailed standard protocols are provided.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4][5][6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
-
Positive control (known antibiotic/antifungal)
-
Negative control (vehicle solvent, e.g., DMSO)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism from a fresh culture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the final inoculum to each well (except the sterility control wells), bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well. Results can be read visually or with a plate reader at 600 nm.
Protocol 2: Determination of Antimicrobial Activity by Agar (B569324) Well Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[7][8][9]
Materials:
-
This compound
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the MIC protocol (0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Well Preparation: Using a sterile cork borer, create uniform wells in the agar.
-
Application of Test Compound:
-
Prepare different concentrations of this compound in a suitable solvent.
-
Pipette a fixed volume (e.g., 50-100 µL) of each concentration into the wells.
-
Use a positive control (a known antibiotic/antifungal) and a negative control (the solvent used to dissolve the compound) in separate wells.
-
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 28-30°C for 48-72 hours for fungi).
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
The following diagrams illustrate the experimental workflows for assessing the antimicrobial and antifungal activity of this compound.
Caption: Workflow for Antimicrobial/Antifungal Susceptibility Testing.
As no specific signaling pathways for the antimicrobial or antifungal action of this compound have been identified in the literature, a diagram illustrating a potential mechanism cannot be provided at this time. Further research is required to elucidate its mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. hereditybio.in [hereditybio.in]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Nitrobenzaldehyde Semicarbazone in Schiff Base Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, coordination chemistry, and materials science.[1] Those derived from semicarbazones are of particular interest due to their well-documented biological activities, including antimicrobial and anticonvulsant properties.[2][3] 2-Nitrobenzaldehyde (B1664092) semicarbazone serves as a valuable precursor in the synthesis of novel Schiff bases, owing to the presence of the nitro group which can influence the electronic properties and biological activity of the resulting compounds.
These application notes provide detailed protocols for the synthesis of Schiff bases using 2-nitrobenzaldehyde semicarbazone and highlight their potential applications in drug development, supported by representative experimental data.
Synthesis of Schiff Bases from 2-Nitrobenzaldehyde
While this compound itself is a Schiff base, it can be further reacted with primary amines to yield different Schiff bases. This typically involves a condensation reaction where the amine displaces the semicarbazide (B1199961) moiety. However, a more common approach is the direct condensation of 2-nitrobenzaldehyde with a primary amine.
General Experimental Protocol: Synthesis of a Schiff Base from 2-Nitrobenzaldehyde and a Primary Amine
This protocol details the synthesis of a chiral Schiff base from 2-nitrobenzaldehyde and (1R,2R)-(-)-1,2-diaminocyclohexane, which can be adapted for other primary amines.[4]
Materials:
-
2-Nitrobenzaldehyde
-
(1R,2R)-(-)-1,2-diaminocyclohexane (or other primary amine)
-
Absolute Ethanol (B145695)
-
Water
Procedure:
-
Dissolve 2-nitrobenzaldehyde (2.5 g, 16.56 mmol) in absolute ethanol (8 mL) in a round-bottom flask.
-
To this solution, add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (966 mg, 8.47 mmol) in absolute ethanol.
-
Reflux the resulting mixture for 36 hours.
-
After cooling to room temperature, add water (40 mL) and stir the mixture for 14 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from absolute ethanol to obtain the pure Schiff base.
Characterization Data
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. Standard analytical techniques include melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
Table 1: Characterization Data for the Schiff Base of 2-Nitrobenzaldehyde and (1R,2R)-(-)-1,2-diaminocyclohexane [4]
| Parameter | Value |
| Yield | 76.4% |
| Melting Point | 78-79 °C |
| Appearance | White needles |
| IR (KBr, cm⁻¹) | 1640 (C=N), 1530, 1345 (NO₂) |
| ¹H-NMR (CDCl₃, δ ppm) | 8.47 (s, 2H, CH=N), 8.15 (d, 2H), 7.90 (d, 2H), 7.65 (t, 2H), 7.45 (t, 2H), 3.48 (m, 2H), 1.95-1.50 (m, 8H) |
| ¹³C-NMR (CDCl₃, δ ppm) | 163.2 (C=N), 148.2, 133.2, 130.8, 129.4, 127.6, 124.2, 72.8, 33.0, 24.4 |
| Elemental Analysis (C₂₀H₂₀N₄O₄) | Calculated: C, 63.15; H, 5.30; N, 14.73. Found: C, 62.98; H, 5.16; N, 14.55. |
Applications in Drug Development
Schiff bases derived from this compound are promising candidates for various therapeutic applications due to their biological activities.
Antimicrobial Activity
Many Schiff bases exhibit significant antibacterial and antifungal properties. The azomethine group is often crucial for their antimicrobial action. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.
Table 2: Representative Antimicrobial Activity (MIC) of Schiff Bases [5][6]
| Compound/Organism | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Representative Schiff Base 1 | 12.5 | - | - |
| Representative Schiff Base 2 | 50 | 100 | - |
| Ciprofloxacin (Control) | - | - | - |
| Nystatin (Control) | - | - | 12.5 |
Note: Data presented are for analogous Schiff base compounds to illustrate potential activity.
Anticonvulsant Activity
Semicarbazones are a well-established class of compounds with anticonvulsant activity. Their mechanism of action is often attributed to the inhibition of voltage-gated sodium channels in neurons.[2] The effectiveness of anticonvulsant drugs is typically quantified by their median effective dose (ED₅₀).
Table 3: Representative Anticonvulsant Activity of Semicarbazone Derivatives [2]
| Compound | MES Screen (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 4-(4-Fluorophenoxy)benzaldehyde semicarbazone | <30 | >1000 | >33.3 |
| Phenytoin (Control) | 9.5 | 68.5 | 7.2 |
| Carbamazepine (Control) | 8.8 | 889 | 101 |
Note: Data is for a representative bioactive semicarbazone to demonstrate the potential of this class of compounds.
Experimental Workflows and Signaling Pathways
Synthesis Workflow
The general synthesis of a Schiff base from 2-nitrobenzaldehyde and a primary amine can be visualized as a straightforward condensation reaction.
Caption: General workflow for the synthesis of Schiff bases.
Proposed Anticonvulsant Mechanism of Action
The anticonvulsant activity of semicarbazone-containing Schiff bases is believed to involve the modulation of neuronal excitability by inhibiting voltage-gated sodium channels. This prevents the rapid and excessive firing of neurons that characterizes seizures.
Caption: Proposed mechanism of anticonvulsant action.
References
- 1. Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes - MedCrave online [medcraveonline.com]
- 2. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsar.in [ijsar.in]
- 4. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medmedchem.com [medmedchem.com]
Application Notes: 2-Nitrobenzaldehyde Semicarbazone as a Derivatized Standard for LC/MS Analysis
Introduction
2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC) serves as a critical derivatized analytical standard for the sensitive and specific quantification of semicarbazide (B1199961) (SEM) by Liquid Chromatography-Mass Spectrometry (LC-MS). SEM is a metabolite of the banned nitrofuran antibiotic, nitrofurazone, and its detection is crucial for monitoring the illegal use of this substance in food-producing animals.[1] The derivatization of SEM with 2-nitrobenzaldehyde (2-NBA) enhances its chromatographic retention and ionization efficiency, enabling reliable detection at low concentrations in complex matrices such as animal tissues, milk, and various food products.[2][3] This document provides detailed application notes and protocols for the use of 2-NBA-SC as a standard in LC/MS analysis.
Analytical Principle
The core of the analytical method involves the conversion of SEM to its 2-NBA-SC derivative. In biological matrices, SEM can exist in both free and protein-bound forms. A mild acid hydrolysis step is employed to release the protein-bound SEM.[1][2] Subsequently, the free SEM is reacted with 2-NBA to form the stable 2-NBA-SC derivative. This derivative is then extracted, purified, and analyzed by LC-MS/MS, typically using an isotopically labeled internal standard, such as 2-Nitrobenzaldehyde semicarbazone-13C,15N2, to ensure accurate quantification.[4][5][6]
Applications
The use of 2-NBA-SC as a derivatized standard is applicable to a wide range of matrices, including:
-
Animal muscle tissues (e.g., poultry, pork, beef)[3]
-
Fish and shrimp[3]
-
Milk and dairy products[3]
-
Eggs and egg products
-
Honey
-
Human urine[7]
Mandatory Visualizations
Caption: Chemical derivatization reaction of Semicarbazide with 2-Nitrobenzaldehyde.
Caption: Overview of the analytical workflow for semicarbazide (SEM) determination.
Quantitative Data
The following tables summarize typical quantitative data obtained from the analysis of SEM using 2-NBA derivatization and LC-MS/MS.
Table 1: Method Performance Parameters
| Parameter | Urine[7] | Baby Food[4][5] | Animal Tissue[8] |
| Linearity Range | 1–100 µg/L | 0.1 - 80 ng/mL | - |
| Correlation Coefficient (R²) > | 0.99 | - | - |
| Limit of Detection (LOD) | 0.5 µg/L | 0.1 µg/kg | 0.5 - 5 ng/g |
| Limit of Quantification (LOQ) | 1 µg/L | 0.25 µg/kg | 2.5 - 10 ng/g |
| Absolute Recovery (%) | 98.7 - 108.6 | 87.8 - 107.2 | - |
| Relative Standard Deviation (RSD) (%) | 2.2 - 3.6 | 0.2 - 9.1 | - |
Table 2: LC-MS/MS Parameters for this compound (2-NBA-SC)
| Parameter | Value |
| Precursor Ion (m/z) | 209.0669 [M+H]+[9] |
| Product Ions (m/z) for MRM | 166, 191, 192[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Experimental Protocols
The following are generalized protocols for the determination of SEM in biological matrices using 2-NBA derivatization. These should be optimized for specific laboratory conditions and matrices.
Protocol 1: Sample Preparation and Derivatization for Animal Tissue
This protocol is adapted from methods for the analysis of nitrofuran metabolites in animal tissues.[8][10]
Materials:
-
2-Nitrobenzaldehyde (2-NBA) solution (10 mM in DMSO)
-
Hydrochloric acid (HCl), 1 N
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 N
-
Ethyl acetate (B1210297)
-
Deionized water
-
Internal standard solution (e.g., this compound-13C,15N2)
-
50 mL polypropylene (B1209903) centrifuge tubes
Procedure:
-
Sample Homogenization: Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene tube.
-
Initial Wash: Add 8 mL of methanol and 1 mL of deionized water. Vortex for 10 seconds and centrifuge for 5-10 minutes at approximately 1600-3000 rpm. Discard the supernatant.
-
Hydrolysis and Derivatization:
-
To the pellet, add the internal standard solution.
-
Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-NBA solution.
-
Vortex for approximately 10 seconds.
-
Incubate at 35-39 °C for at least 16 hours (overnight).
-
-
Neutralization and Extraction:
-
Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH.
-
Add 5 mL of ethyl acetate.
-
Vortex for 10 seconds and centrifuge for 10 minutes at approximately 3400 rpm.
-
Transfer the ethyl acetate (upper) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2-NBA-SC: Precursor ion m/z 209 -> Product ions m/z 166 (quantifier) and m/z 192 (qualifier)[9]
-
Internal Standard (e.g., 2-NBA-SC-13C,15N2): Monitor the appropriate mass shift (e.g., m/z 212 -> product ions).
-
-
Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity for each transition.
Conclusion
The use of this compound as a derivatized standard provides a robust and reliable method for the quantification of semicarbazide in a variety of complex matrices. The derivatization step is essential for achieving the required sensitivity and specificity for regulatory monitoring. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals in implementing this analytical methodology. Adherence to validated protocols and the use of appropriate internal standards are critical for obtaining accurate and defensible results.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. This compound VETRANAL , analytical standard 16004-43-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)--in-house method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fsis.usda.gov [fsis.usda.gov]
Application Note: Quantitative Determination of 2-Nitrobenzaldehyde Semicarbazone by HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of 2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC). This compound is the derivatization product of semicarbazide (B1199961) (SEM), a key marker for the banned nitrofuran antibiotic, nitrofurazone. The protocol outlined is applicable for the determination of SEM in complex matrices such as animal tissues and food products, following a derivatization step with 2-nitrobenzaldehyde. The method utilizes an isotopically labeled internal standard to ensure accuracy and precision.
Introduction
Semicarbazide (SEM) is a metabolite of the nitrofuran antibiotic nitrofurazone, which is prohibited for use in food-producing animals in many countries due to potential health risks.[1] The monitoring of SEM residues in food products is therefore crucial for consumer safety. Direct analysis of SEM is challenging due to its high polarity and low mass. Derivatization of SEM with 2-nitrobenzaldehyde (2-NBA) to form 2-Nitrobenzaldehyde semicarbazone (2-NBA-SC) enhances its chromatographic retention and detection sensitivity by mass spectrometry.[2][3] This application note provides a comprehensive protocol for the analysis of 2-NBA-SC using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique that offers high selectivity and sensitivity for trace-level quantification.[4][5]
Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-NP-SCA VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 2-Nitrobenzaldehyde as a Chemical Actinometer for Photostability Testing
Introduction
Photostability testing is a critical component of drug development and formulation, mandated by regulatory bodies to ensure that therapeutic products maintain their quality, efficacy, and safety upon exposure to light. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for this testing, recommending specific light exposure conditions.[1][2][3][4] Chemical actinometers are chemical systems that quantify the number of photons in a beam, serving as a reliable method to measure light dose during these studies.[5][6] 2-Nitrobenzaldehyde has emerged as a convenient and effective chemical actinometer for the UV-A (320-400 nm) and UV-B (290-320 nm) regions, making it highly suitable for pharmaceutical photostability testing.[7][8][9][10] This document provides detailed application notes and protocols for the use of 2-Nitrobenzaldehyde in this context.
It is important to note that while the query specified "2-Nitrobenzaldehyde semicarbazone," the available scientific literature extensively documents the use of 2-Nitrobenzaldehyde for photostability testing. This compound is primarily identified as a marker for detecting the antibiotic nitrofurazone (B1679002) and is not established as a chemical actinometer.[11] Therefore, these notes will focus on the well-validated use of 2-Nitrobenzaldehyde.
Principle and Mechanism
Upon exposure to UV radiation, 2-Nitrobenzaldehyde undergoes an intramolecular photochemical reaction to form 2-nitrosobenzoic acid.[5] This conversion can be monitored spectrophotometrically, allowing for the calculation of the light dose received by the sample. The quantum yield of this reaction, which is the number of molecules reacted per photon absorbed, is well-characterized and largely independent of wavelength and temperature, making it a reliable actinometer.[5][12]
Quantitative Data
The photostability testing of new drug substances and products is guided by the ICH Q1B guideline, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter.[3][4] Chemical actinometers like 2-Nitrobenzaldehyde are used to ensure these exposure levels are met.[3] The key parameters for 2-Nitrobenzaldehyde are its molar absorptivity and quantum yield. While a quantum yield of 0.50 is often cited, a more critically reviewed value of 0.41 is recommended for both solution and water ice photolysis.[12]
| Parameter | Value | Wavelength Range (nm) | Solvent | Reference |
| Quantum Yield (Φ) | 0.41 | 300-400 | Water/Acetonitrile | [12] |
| Quantum Yield (Φ) | ~0.50 | UV-A, UV-B | Aqueous Solution | [5][7] |
| Molar Absorptivity (ε) | Varies with wavelength | UV Spectrum | Water/Acetonitrile | [12] |
Experimental Protocols
The following protocols are based on established methodologies for using 2-Nitrobenzaldehyde as a chemical actinometer in photostability testing.
Protocol 1: Preparation of 2-Nitrobenzaldehyde Actinometer Solution
Objective: To prepare a stock solution of 2-Nitrobenzaldehyde for use in photostability experiments.
Materials:
-
2-Nitrobenzaldehyde
-
Acetonitrile (HPLC grade)
-
Purified water
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a suitable amount of 2-Nitrobenzaldehyde.
-
Dissolve the 2-Nitrobenzaldehyde in a small amount of acetonitrile.
-
Dilute the solution to the final desired volume with purified water to achieve the target concentration (e.g., 10 µM).[12] The final solution should be primarily aqueous.
-
Store the solution in a light-protected container (e.g., amber glass bottle) at room temperature.
Protocol 2: Photostability Exposure and Analysis
Objective: To expose the 2-Nitrobenzaldehyde solution and a test sample to a calibrated light source and measure the photodegradation.
Materials:
-
Prepared 2-Nitrobenzaldehyde actinometer solution
-
Test sample (drug substance or product)
-
Quartz cuvettes or other transparent containers
-
ICH-compliant photostability chamber (e.g., with Xenon arc lamp or cool white fluorescent/near UV lamps)[1][4][7]
-
UV-Vis Spectrophotometer
Procedure:
-
Place the 2-Nitrobenzaldehyde solution in a quartz cuvette.
-
Prepare a dark control by wrapping an identical cuvette containing the actinometer solution in aluminum foil.[1]
-
Place the test sample in a suitable transparent container alongside the actinometer and dark control samples in the photostability chamber.
-
Expose the samples to the light source for a defined period. The exposure should be sufficient to produce a significant change in the absorbance of the actinometer solution.[1]
-
At predetermined time intervals, remove the actinometer sample and the dark control and measure their absorbance at a specific wavelength using the UV-Vis spectrophotometer. The conversion to 2-nitrosobenzoic acid can be monitored.
-
Analyze the test sample for degradation using an appropriate validated analytical method (e.g., HPLC).
-
Calculate the light dose absorbed by the actinometer and correlate it to the degradation of the test sample.
Visualizations
Photochemical Reaction of 2-Nitrobenzaldehyde
Caption: Intramolecular rearrangement of 2-Nitrobenzaldehyde.
Experimental Workflow for Photostability Testing
Caption: Step-by-step process of a typical photostability study.
Role of Actinometry in ICH Q1B Compliance
Caption: Relationship between actinometry and regulatory requirements.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. caronscientific.com [caronscientific.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. fda.gov [fda.gov]
- 5. is.muni.cz [is.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Nitrobenzaldehyde Semicarbazone as a Metabolite Marker for Nitrofurazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurazone (B1679002) is a broad-spectrum nitrofuran antibiotic that has been widely used in veterinary medicine. However, due to concerns about its potential carcinogenic and mutagenic effects on human health, its use in food-producing animals has been banned in many countries, including the European Union.[1][2] Regulatory monitoring of nitrofurazone residues in food products of animal origin is therefore crucial to ensure food safety.
Nitrofurazone is rapidly metabolized in animals, and the parent drug is often undetectable.[1] Consequently, residue monitoring focuses on the detection of its tissue-bound metabolite, semicarbazide (B1199961) (SEM). To facilitate its detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS), SEM is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form 2-nitrobenzaldehyde semicarbazone (NP-SEM).[3] This document provides detailed application notes and protocols for the analysis of this compound as a marker for nitrofurazone in various animal-derived matrices.
It is important to note that the use of semicarbazide as a specific marker for nitrofurazone has been a subject of debate, as it can also occur from other sources, such as the breakdown of the foaming agent azodicarbonamide, the use of hypochlorite (B82951) sanitizers, and even naturally in some crustaceans.[4][5][6] Therefore, confirmatory analysis and careful interpretation of results are essential.
Metabolic Pathway and Derivatization Reaction
Nitrofurazone undergoes metabolic reduction of its 5-nitro group, leading to the formation of various metabolites, including the stable, tissue-bound semicarbazide (SEM). The analytical procedure involves the acidic hydrolysis of these protein-bound residues to release free SEM, which is then derivatized with 2-nitrobenzaldehyde (2-NBA) to yield the more readily detectable this compound (NP-SEM).
Experimental Protocols
The following protocols provide detailed methodologies for the extraction, derivatization, and LC-MS/MS analysis of this compound in various matrices.
General Experimental Workflow
Protocol 1: Analysis in Animal Muscle Tissue (Shrimp, Chicken)
This protocol is adapted from methodologies for shrimp and poultry muscle analysis.[1][2][7]
1. Materials and Reagents:
-
Homogenized muscle tissue
-
Hydrochloric acid (HCl), 0.1 M and 0.125 M
-
2-Nitrobenzaldehyde (2-NBA) solution (50 mM in methanol (B129727) or DMSO)
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.8 M
-
Ethyl acetate (B1210297)
-
Methanol (MeOH), HPLC grade
-
Water, deionized
-
Internal standard: ¹³C,¹⁵N₂-labeled this compound
2. Sample Preparation:
-
Weigh 2.0 g (± 0.1 g) of homogenized muscle tissue into a 50 mL centrifuge tube.
-
Add an appropriate amount of internal standard.
-
Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-NBA solution.[7]
-
Vortex for 15 seconds and incubate overnight (approximately 16 hours) at 37°C in a shaking water bath.[7]
-
Cool the sample to room temperature.
-
Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH to neutralize the solution to approximately pH 7.[7]
-
Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water.[7]
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10-20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Monitor at least two transitions for NP-SEM (e.g., m/z 209 -> 134 and 209 -> 192) and one for the internal standard.
Protocol 2: Analysis in Honey
This protocol is based on established methods for honey analysis.[1][2][7]
1. Materials and Reagents:
-
Honey sample
-
Hydrochloric acid (HCl), 0.1 M
-
2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)
-
Dipotassium hydrogen phosphate (K₂HPO₄), 0.1 M
-
Ethyl acetate
-
Methanol (MeOH), HPLC grade
-
Water, deionized
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Internal standard
2. Sample Preparation:
-
Weigh 2.0 g of honey into a 50 mL centrifuge tube.
-
Add 5 mL of 0.1 M HCl and dissolve the honey.
-
(Optional but recommended) Perform an initial SPE cleanup to remove matrix interferences.
-
Add 300 µL of 50 mM 2-NBA solution.
-
Incubate overnight (approximately 16-18 hours) at 37°C.
-
Cool to room temperature and adjust the pH to 7 with 0.1 M K₂HPO₄.
-
Perform a liquid-liquid extraction with ethyl acetate (2 x 5 mL) or a second SPE cleanup for further purification and enrichment.
-
Evaporate the extract to dryness and reconstitute in 1 mL of mobile phase.
-
Filter and transfer to an autosampler vial.
3. LC-MS/MS Conditions:
-
Similar to the conditions described in Protocol 1, with potential adjustments to the gradient profile to optimize separation from honey matrix components.
Protocol 3: Analysis in Eggs
This protocol is derived from validated methods for egg analysis.[8][9]
1. Materials and Reagents:
-
Whole egg homogenate
-
Hydrochloric acid (HCl), 0.1 M
-
2-Nitrobenzaldehyde (2-NBA) solution
-
Internal standard: 1,2-[¹⁵N₂¹³C]SEM
-
Neutralizing buffer
-
SPE cartridges
2. Sample Preparation:
-
Weigh an appropriate amount of homogenized egg sample.
-
Add internal standard.
-
Extract with 0.1 M HCl and add 2-NBA for derivatization.
-
Incubate overnight at 37°C.
-
Neutralize the extract.
-
Purify the extract using an SPE cartridge.
-
Elute the NP-SEM, evaporate the eluate, and reconstitute in the mobile phase.
-
Filter for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Similar to the conditions described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound in various matrices.
Table 1: Method Validation Parameters for NP-SEM Analysis
| Matrix | Linearity Range (µg/kg) | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Reference |
| Honey | 0.5 - 2.0 | 0.1 - 0.3 | 0.25 - 1.0 | [1][7] |
| Egg (fresh) | 1.0 - 100.0 | 0.2 | - | [9] |
| Egg (powder) | 4.0 - 400.0 | 0.8 | - | [9] |
| Shrimp | 0.5 - 20.0 | - | - | [2] |
| Animal Muscle | - | 0.013 - 0.200 (CCα) | - | [5] |
CCα (Decision Limit): the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant.
Table 2: Recovery and Precision Data for NP-SEM Analysis
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | Reference |
| Honey | 0.5 - 2.0 | 92 - 103 | ≤ 10 | - | [1][7] |
| Egg (fresh) | 50 | 105.3 | 2.9 - 9.3 | 22.5 - 38.1 | [8][9] |
| Egg (powder) | 350 | 121.3 | 2.9 - 9.3 | 22.5 - 38.1 | [8][9] |
| Shrimp | 1, 5, 10 | 82.3 - 112.7 | - | - | [2] |
Conclusion
The derivatization of semicarbazide with 2-nitrobenzaldehyde followed by LC-MS/MS analysis is a sensitive and widely used method for monitoring the illegal use of nitrofurazone in food-producing animals. The protocols provided here offer a detailed guide for researchers and analysts. However, it is imperative to be aware of the potential for non-nitrofurazone sources of semicarbazide and to employ appropriate quality control measures and confirmatory criteria to ensure the accuracy and reliability of the results. Further research into more specific markers for nitrofurazone may be beneficial to address the issue of SEM non-specificity.
References
- 1. scialert.net [scialert.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Liquid chromatography-tandem mass spectrometry for the determination of protein-bound residues in shrimp dosed with nitrofurans [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Nitrobenzaldehyde Semicarbazone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-nitrobenzaldehyde (B1664092) semicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of 2-Nitrobenzaldehyde Semicarbazone?
A1: The synthesis of this compound is a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide (B1199961). This reaction is typically carried out in an acidic medium, which catalyzes the nucleophilic attack of the semicarbazide on the carbonyl carbon of the 2-nitrobenzaldehyde, followed by the elimination of a water molecule to form the semicarbazone.[1]
Q2: What are the critical reaction parameters to control for optimal yield and purity?
A2: Key parameters to control include pH, reaction temperature, reaction time, and the molar ratio of reactants. The reaction is pH-dependent and proceeds most efficiently in a slightly acidic environment. Temperature and reaction time can influence the reaction rate and the formation of byproducts. An optimal molar ratio of reactants ensures complete conversion of the limiting reagent.
Q3: What are some suitable solvents for this synthesis?
A3: Ethanol (B145695) and methanol (B129727) are commonly used solvents for the synthesis of semicarbazones from aromatic aldehydes.[2] Aqueous solvent mixtures, such as ethyl lactate (B86563) and water, have also been explored as green alternatives.
Q4: How can I purify the synthesized this compound?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization. Ethanol or ethanol/water mixtures are often suitable for recrystallizing semicarbazones. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form pure crystals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | - Incomplete reaction. - Suboptimal pH. - Incorrect molar ratio of reactants. - Product loss during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction medium is slightly acidic (pH ~4-6). - Use a slight excess of semicarbazide to ensure complete conversion of the aldehyde. - Minimize transfers and use appropriate filtration techniques to reduce mechanical losses. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Inappropriate recrystallization solvent. - Cooling the solution too rapidly. | - Wash the crude product with a non-polar solvent to remove non-polar impurities. - Perform solvent screening to find a suitable recrystallization solvent or solvent pair. - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals. |
| Product is Colored or Impure after Recrystallization | - Co-precipitation of impurities. - Presence of colored byproducts. - Incomplete removal of starting materials. | - Ensure the crude product is fully dissolved during recrystallization. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration. - Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual impurities. |
| Broad Melting Point Range | - Presence of impurities. - Product is not completely dry. | - Recrystallize the product again until a sharp melting point is obtained. - Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Substituted Benzaldehyde Semicarbazones
| Aldehyde | Solvent System | Reaction Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | Acetonitrile (B52724) | 15 | 92 |
| 3-Nitrobenzaldehyde | Acetonitrile | 20 | 88 |
| Benzaldehyde | Acetonitrile | 10 | 90 |
Note: This data is for related compounds and illustrates the efficiency of acetonitrile as a solvent in semicarbazone synthesis. The synthesis of this compound is expected to show similar trends.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Nitrobenzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) (or other suitable base)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Distilled water
Procedure:
-
Preparation of the Semicarbazide Solution: In a round-bottom flask, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water. This in-situ generation of the free semicarbazide base is a common practice.
-
Preparation of the Aldehyde Solution: In a separate beaker, dissolve 2-Nitrobenzaldehyde in ethanol.
-
Reaction: Add the ethanolic solution of 2-Nitrobenzaldehyde to the semicarbazide solution. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the reaction mixture under reflux for approximately 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, should precipitate out of the solution. Cooling in an ice bath can further promote crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 50% ethanol to remove any soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture. Dissolve the solid in a minimum amount of the hot solvent, filter while hot if there are any insoluble impurities, and then allow the filtrate to cool slowly to obtain pure crystals.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 2-Nitrobenzaldehyde Semicarbazone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Nitrobenzaldehyde semicarbazone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide (B1199961) hydrochloride. The reaction is typically carried out in a suitable solvent, often with a basic catalyst like sodium acetate (B1210297) to neutralize the HCl salt of the semicarbazide and facilitate the reaction.
Q2: My yield of this compound is consistently low. What are the common causes?
A2: Low yields can stem from several factors:
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Purity of 2-Nitrobenzaldehyde: The starting aldehyde can undergo oxidation to 2-nitrobenzoic acid or contain other isomers, which will not react to form the desired product.
-
Improper pH: The reaction is sensitive to pH. A slightly acidic to neutral pH is generally optimal for the condensation reaction.
-
Suboptimal Temperature: Both excessively high or low temperatures can negatively impact the reaction rate and lead to the formation of side products.
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Loss during Workup and Purification: The product might be lost during filtration or recrystallization steps.
Q3: What are the potential side reactions during this synthesis?
A3: A potential side reaction is the formation of 2-Nitrobenzaldehyde aldazine. This can occur under certain conditions, particularly if there is an excess of the aldehyde or if the reaction conditions are not carefully controlled.
Q4: How can I purify the synthesized this compound?
A4: Recrystallization is a common method for purifying the crude product. Ethanol (B145695) is a frequently used solvent for this purpose. The choice of solvent depends on the solubility of the product and impurities at different temperatures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Purity of 2-Nitrobenzaldehyde is low. | Check the purity of the starting material using techniques like melting point or spectroscopy. If necessary, purify the 2-Nitrobenzaldehyde by recrystallization before use. |
| Incorrect stoichiometry of reactants. | Ensure the molar ratio of 2-Nitrobenzaldehyde to semicarbazide hydrochloride is appropriate. A 1:1 molar ratio is typically used. | |
| Inactive catalyst or incorrect amount. | Use fresh sodium acetate or another suitable base. Ensure the correct molar equivalent is used to neutralize the semicarbazide hydrochloride. | |
| Product is Oily or Does Not Solidify | Presence of impurities. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, proceed with a purification step like column chromatography before attempting recrystallization. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture. | |
| Discolored Product (e.g., brownish) | Formation of side products due to high temperature. | Conduct the reaction at a lower temperature. Monitor the temperature closely throughout the reaction. |
| Air oxidation of the aldehyde. | While less common for this specific aldehyde, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
This protocol describes a standard method for the synthesis of this compound using ethanol as a solvent.
Materials:
-
2-Nitrobenzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of warm water.
-
In a separate beaker, dissolve 2-Nitrobenzaldehyde in ethanol.
-
Slowly add the ethanolic solution of 2-Nitrobenzaldehyde to the aqueous solution of semicarbazide hydrochloride with constant stirring.
-
A precipitate should start to form. Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude product from ethanol.
Protocol 2: Solvent-Free Synthesis using Ball Milling
This method offers a green and efficient alternative to traditional solvent-based synthesis.
Materials:
-
2-Nitrobenzaldehyde
-
Semicarbazide hydrochloride
-
A ball mill with stainless steel jars and balls
Procedure:
-
Place equimolar amounts of 2-Nitrobenzaldehyde and semicarbazide hydrochloride into a stainless steel milling jar.
-
Add the stainless steel balls to the jar.
-
Mill the mixture at room temperature for approximately 45-60 minutes.
-
After milling, the product is typically obtained as a fine powder and can be used directly or purified further if necessary. This method often results in a quantitative yield.
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: Experimental workflow for the conventional synthesis of this compound.
Technical Support Center: Synthesis of 2-Nitrobenzaldehyde Semicarbazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitrobenzaldehyde Semicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide (B1199961) hydrochloride. The reaction mechanism is analogous to the formation of imines and oximes, involving a nucleophilic addition of the semicarbazide to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the semicarbazone.
Q2: Why is only one of the -NH2 groups in semicarbazide reactive?
A2: Semicarbazide (H₂N-NH-C(=O)NH₂) has two -NH₂ groups. However, the lone pair of electrons on the nitrogen atom attached to the carbonyl group is involved in resonance with the carbonyl group. This delocalization makes it less nucleophilic. The terminal -NH₂ group's lone pair is not involved in resonance and is therefore more available for nucleophilic attack on the carbonyl carbon of 2-Nitrobenzaldehyde.
Q3: What is the optimal pH for this reaction, and why is it important?
A3: The reaction is typically carried out in a mildly acidic medium. The acidic conditions protonate the carbonyl oxygen of the 2-Nitrobenzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, at very low pH, the semicarbazide can be protonated, rendering it non-nucleophilic. Conversely, a high pH can lead to undesirable side reactions. For the similar condensation of benzaldehyde (B42025) with semicarbazide, an optimal pH of 3.5 has been reported. Maintaining a controlled, mildly acidic pH is crucial for maximizing the yield of the desired product.
Q4: What are the common impurities in the final product?
A4: Common impurities can include unreacted 2-Nitrobenzaldehyde, unreacted semicarbazide, and byproducts from side reactions such as 2-Nitrobenzaldehyde azine, 2-nitrobenzyl alcohol, and 2-nitrobenzoic acid. The latter two are products of the Cannizzaro reaction, which can occur under basic conditions.
Q5: What is a suitable method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound. Given its polarity, common solvent systems for recrystallization include ethanol (B145695), ethanol-water mixtures, or methanol. The choice of solvent will depend on the specific impurities present.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incorrect pH of the reaction mixture. 2. Inactive semicarbazide reagent. 3. Insufficient reaction time or temperature. 4. Loss of product during workup. | 1. Adjust the pH to be mildly acidic (around 3.5-5) using a buffer or dilute acid. Avoid strongly acidic or basic conditions. 2. Use a fresh, high-purity batch of semicarbazide hydrochloride. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating. 4. Ensure the product has fully precipitated before filtration. Wash the collected solid with cold solvent to minimize dissolution. |
| Oily or Gummy Product | 1. Presence of impurities, particularly unreacted starting materials or side products. 2. Incomplete removal of solvent. | 1. Attempt to triturate the oil with a non-polar solvent like hexane (B92381) to induce solidification. 2. If trituration fails, purify the crude product by column chromatography before attempting recrystallization. 3. Ensure the product is thoroughly dried under vacuum. |
| Product is Colored (e.g., deep yellow or brown) | 1. Formation of colored impurities, possibly from side reactions involving the nitro group or from degradation of starting materials. 2. Residual acidic or basic impurities. | 1. Recrystallize the product. The use of a small amount of activated charcoal during recrystallization can help remove colored impurities. 2. Ensure the product is washed thoroughly with water to remove any residual acid or base before drying. |
| Difficulty in Crystallization | 1. The product is too soluble in the chosen recrystallization solvent. 2. Presence of impurities that inhibit crystal formation. | 1. Change the recrystallization solvent or use a solvent/anti-solvent system. For example, dissolve the product in a minimal amount of hot ethanol and slowly add water until turbidity is observed, then allow to cool slowly. 2. If impurities are suspected, purify by column chromatography first. |
Experimental Protocol
This is a general procedure for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
2-Nitrobenzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) (or other suitable buffer)
-
Ethanol
-
Water
Procedure:
-
Preparation of Semicarbazide Solution: In a flask, dissolve an equimolar amount of semicarbazide hydrochloride and sodium acetate in a minimal amount of warm water. The sodium acetate acts as a buffer to liberate the free semicarbazide base and maintain a suitable pH.
-
Preparation of Aldehyde Solution: In a separate flask, dissolve 1 equivalent of 2-Nitrobenzaldehyde in a suitable volume of ethanol.
-
Reaction: Slowly add the semicarbazide solution to the stirring solution of 2-Nitrobenzaldehyde at room temperature.
-
Precipitation: The this compound will begin to precipitate out of the solution, often within minutes. Continue stirring for 1-2 hours to ensure the reaction goes to completion. The mixture can be cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and other soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
-
Purification (if necessary): If the product is not of sufficient purity, recrystallize from ethanol or an ethanol-water mixture.
Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 42-44 | Yellow crystalline solid |
| Semicarbazide HCl | CH₆ClN₃O | 111.53 | ~175 (decomposes) | White crystalline solid |
| This compound | C₈H₈N₄O₃ | 208.17 | >238 | Yellow to green solid[1] |
Reaction Pathways and Troubleshooting Workflow
References
Technical Support Center: Purification of 2-Nitrobenzaldehyde Semicarbazone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Nitrobenzaldehyde Semicarbazone. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to facilitate successful purification.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction mixture is a thick, intractable paste, making it difficult to process. What could be the cause and how can I resolve it?
A1: This is a common issue when the product precipitates rapidly from the reaction mixture.
-
Possible Cause: The concentration of reactants might be too high, leading to rapid, uncontrolled precipitation.
-
Suggested Solution:
-
Add a small amount of the reaction solvent (e.g., ethanol) to dilute the mixture and improve fluidity.
-
Gentle warming of the mixture may also help to redissolve some of the product, making it easier to handle.
-
In future experiments, consider using a slightly larger volume of solvent from the outset.
-
Q2: The yield of my crude this compound is very low. What are the potential reasons and how can I improve it?
A2: Low yields can result from several factors related to the reaction conditions and work-up procedure.
-
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Suboptimal pH: The condensation reaction is pH-sensitive. A pH that is too high or too low can hinder the reaction. The reaction is typically carried out under mildly acidic conditions.[1]
-
Loss of product during work-up: The product may be partially soluble in the washing solvents.
-
-
Suggested Solutions:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Gentle heating can sometimes improve the reaction rate, but should be monitored to avoid side reactions.
-
pH Adjustment: Use a buffer or add a few drops of acid (e.g., acetic acid) to maintain a slightly acidic environment.
-
Work-up Procedure: Minimize the volume of solvent used for washing the crude product. Use ice-cold solvent to reduce solubility losses.
-
Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.
-
Possible Causes:
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The solution is too concentrated.
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The cooling rate is too fast.
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The chosen recrystallization solvent is not ideal.
-
-
Suggested Solutions:
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Add more solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional hot solvent to decrease the saturation.
-
Slow cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
Solvent modification: If the problem persists, consider using a different solvent or a solvent mixture. For instance, if you are using a single solvent, adding a small amount of a miscible co-solvent in which the compound is less soluble can sometimes promote crystallization.
-
Q4: The purity of my this compound is not satisfactory after recrystallization. How can I improve it?
A4: Impurities can be carried over from the reaction or introduced during the work-up.
-
Possible Impurities:
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Unreacted 2-nitrobenzaldehyde
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Unreacted semicarbazide (B1199961) hydrochloride
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Side products from the reaction
-
-
Suggested Solutions:
-
Washing the crude product: Before recrystallization, ensure the crude product is thoroughly washed to remove any unreacted starting materials. A wash with cold water can help remove semicarbazide hydrochloride, and a wash with a non-polar solvent like hexane (B92381) can help remove unreacted 2-nitrobenzaldehyde.
-
Optimize recrystallization: Ensure you are using the appropriate solvent and that the cooling process is slow to allow for the formation of pure crystals. A second recrystallization may be necessary to achieve high purity.
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Decolorizing carbon: If the product has a persistent color that is not characteristic of the pure compound, you can use a small amount of activated charcoal during the recrystallization process to remove colored impurities. Add the charcoal to the hot solution before filtration.
-
Q5: No crystals are forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?
A5: Sometimes a supersaturated solution is stable and requires a trigger to initiate crystallization.
-
Suggested Solutions:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a seed crystal.
-
Reducing the solvent volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
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Lowering the temperature: Place the solution in an ice bath or a refrigerator to further decrease the solubility of the compound.
-
Data Presentation
Table 1: Physical Properties and Recrystallization Data for this compound
| Property | Value | Reference/Notes |
| Molecular Formula | C₈H₈N₄O₃ | [1] |
| Molecular Weight | 208.17 g/mol | [1] |
| Appearance | Yellow to Green Solid | |
| Melting Point | >238 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Recrystallization Solvent | Ethanol-water mixture | A common solvent system for semicarbazones. |
Experimental Protocols
1. Synthesis of this compound
This protocol describes the synthesis of this compound via a condensation reaction.
-
Materials:
-
2-Nitrobenzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) (or other suitable base)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water.
-
In a separate beaker, dissolve 2-Nitrobenzaldehyde in a minimal amount of warm ethanol.
-
Add the ethanolic solution of 2-Nitrobenzaldehyde dropwise to the aqueous solution of semicarbazide with constant stirring.
-
A precipitate of this compound should form. The reaction can be gently warmed for a short period to ensure completion.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the crude product before proceeding to purification.
-
2. Purification by Recrystallization
This protocol outlines the purification of crude this compound using an ethanol-water solvent system.
-
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
Once the solid is dissolved, add hot water dropwise until the solution becomes faintly turbid. This indicates that the solution is saturated.
-
If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.
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Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold ethanol-water mixture.
-
Dry the crystals thoroughly in a desiccator or a vacuum oven.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
Technical Support Center: 2-Nitrobenzaldehyde Semicarbazone Derivatization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semicarbazone derivatization of 2-Nitrobenzaldehyde.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-Nitrobenzaldehyde semicarbazone.
Q1: Why is my yield of this compound consistently low?
Low yields can arise from several factors:
-
Suboptimal pH: The reaction is pH-sensitive. A slightly acidic medium (pH 4-6) is generally optimal to facilitate the dehydration step without inhibiting the initial nucleophilic attack by semicarbazide (B1199961).[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature. Gentle heating can sometimes improve the reaction rate, but excessive heat may lead to degradation.
-
Purity of Reactants: Impurities in the 2-Nitrobenzaldehyde or semicarbazide hydrochloride can lead to side reactions and reduce the yield of the desired product.
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Loss during Workup and Purification: Significant loss of product can occur during filtration and recrystallization steps. Ensure the recrystallization solvent is appropriate (high solubility at high temperatures and low solubility at low temperatures) and that the washing solvent is ice-cold to minimize dissolution of the product.[3]
Q2: The reaction mixture turned a different color than expected, or I see unexpected precipitates. What could be the cause?
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Side Reactions: The formation of unexpected colors or precipitates can indicate side reactions. One common side product is the self-condensation of the aldehyde or the formation of azines.[4]
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Impure Starting Materials: Impurities in the starting 2-Nitrobenzaldehyde could lead to the formation of colored byproducts.
-
Incorrect pH: A pH that is too high or too low can promote side reactions.
Q3: My purified product has a low melting point or a broad melting range. What does this indicate?
A low or broad melting point is a strong indication of impurities in your final product. Incomplete removal of starting materials, solvents, or byproducts can cause this. Effective purification, typically through recrystallization, is crucial.
Q4: How do I choose an appropriate solvent for the reaction and recrystallization?
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Reaction Solvent: The solvent should dissolve both 2-Nitrobenzaldehyde and semicarbazide hydrochloride (or semicarbazide). Ethanol (B145695) or aqueous ethanol mixtures are commonly used.[1]
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Recrystallization Solvent: An ideal recrystallization solvent will dissolve the this compound when hot but not when cold.[3] Ethanol or methanol (B129727) can be suitable choices. It is recommended to perform a small-scale solvent screen to identify the best solvent or solvent mixture.
Q5: The semicarbazone product appears to be unstable. How can I improve its stability?
While semicarbazones are generally stable, the presence of the nitro group might affect stability. To ensure stability:
-
Thorough Drying: Ensure the final product is completely dry, as residual solvent or moisture can promote degradation over time.
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Proper Storage: Store the purified, dry product in a cool, dark, and dry place.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₈N₄O₃ | [5][6] |
| Molecular Weight | 208.17 g/mol | [5][6] |
| Appearance | Yellow to green solid | [6] |
| Melting Point | > 238 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Expected Yield | Good to excellent (typically >80-90% for semicarbazone formation) | [3] |
| ¹H NMR (DMSO-d₆, ppm) | δ 10.13 (s, 2H), 8.11 (s, 4H) (Reference data for a similar compound) | [7] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 193.1, 139.7, 130.0 (Reference data for a similar compound) | [7] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
2-Nitrobenzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) (or other suitable base)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer
Procedure:
-
Preparation of Semicarbazide Solution: In a round-bottom flask, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water. This in-situ generation of the free semicarbazide base is a common practice.
-
Dissolving the Aldehyde: In a separate beaker, dissolve 2-Nitrobenzaldehyde in a minimal amount of ethanol.
-
Reaction: Slowly add the ethanolic solution of 2-Nitrobenzaldehyde to the stirring aqueous solution of semicarbazide.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: As the reaction proceeds, the this compound will precipitate out of the solution. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry the product thoroughly in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound derivatization.
References
- 1. odinity.com [odinity.com]
- 2. Experiment 6 Lab Report | PDF [scribd.com]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (16004-43-6) for sale [vulcanchem.com]
- 6. nacchemical.com [nacchemical.com]
- 7. rsc.org [rsc.org]
Mitigating interference in the analysis of 2-Nitrobenzaldehyde semicarbazone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC). The focus is on mitigating interference and addressing common challenges encountered during its analytical determination, particularly in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is 2-Nitrobenzaldehyde semicarbazone and what is its primary analytical application?
A1: this compound (2-NBA-SC) is a derivative formed by the reaction of 2-Nitrobenzaldehyde (2-NBA) with semicarbazide (B1199961).[1][2] Its primary application is as a stable, derivatized standard for the detection and quantification of nitrofuran antibiotic residues in food products of animal origin, such as shrimp, milk, and other tissues.[3][4][5] The banned antibiotic nitrofurazone (B1679002) metabolizes into semicarbazide (SEM), which is often bound to tissue proteins. To analyze it, the protein-bound SEM is released and then derivatized with 2-NBA, converting it into 2-NBA-SC for easier detection by Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]
Q2: My derivatization reaction to form 2-NBA-SC has a low yield. What are the common causes and how can I fix it?
A2: Low derivatization yield is a frequent issue. Several factors related to reaction conditions and reagent quality can be the cause. A systematic approach is needed to identify and resolve the problem.[7] Key factors include suboptimal pH, incorrect temperature, insufficient reaction time, and poor reagent quality.[7][8]
Q3: I'm observing significant signal suppression or enhancement for 2-NBA-SC during my LC-MS/MS analysis. What is causing this interference?
A3: This phenomenon is known as a "matrix effect," which is a major challenge in LC-MS/MS analysis, especially when using electrospray ionization (ESI).[9][10][11] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins from animal tissue) interfere with the ionization of the target analyte (2-NBA-SC) in the MS source.[9][12] This interference can either decrease the ionization efficiency (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification.[10][13] The complexity of the sample matrix directly influences the severity of these effects.[12]
Q4: How can I mitigate matrix effects in my analysis?
A4: Several strategies can be employed to reduce or compensate for matrix effects:
-
Improve Sample Cleanup: Implement more rigorous sample preparation steps like solid-phase extraction (SPE) to remove interfering matrix components before injection.[4][10]
-
Optimize Chromatography: Adjust the HPLC gradient to better separate the 2-NBA-SC peak from co-eluting matrix components.[11]
-
Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as this compound-13C,15N2.[14][15][16] The SIL standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[14][16]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples are affected by the matrix in the same way.[10]
Q5: My chromatogram shows multiple peaks or poor peak shape for 2-NBA-SC. What could be the issue?
A5: This can be attributed to several factors:
-
Isomer Formation: The C=N double bond in the semicarbazone structure can result in the formation of E/Z stereoisomers, which may separate under certain chromatographic conditions, leading to split or broadened peaks.[7]
-
Analyte Degradation: 2-NBA-SC may degrade if exposed to harsh conditions (e.g., high temperature, extreme pH) during sample processing or analysis.[7]
-
Matrix Interference: Some matrix components can loosely bind to the analyte, altering its interaction with the chromatography column and affecting its retention time and peak shape.[9]
-
Column Issues: Poor peak shape can also result from a degraded or inappropriate HPLC column. A reverse-phase column with low silanol (B1196071) activity is often suitable for this type of analysis.[17]
Troubleshooting Guides
Guide 1: Low Derivatization Yield
This guide provides a structured approach to troubleshooting low yields in the formation of 2-NBA-SC.
Table 1: Troubleshooting Summary for Low Derivatization Yield
| Potential Cause | Troubleshooting Steps & Recommendations | Rationale |
|---|---|---|
| Suboptimal pH | Ensure the reaction medium is acidic. The condensation reaction requires acidic conditions to protonate the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by semicarbazide.[3] | The reaction mechanism for semicarbazone formation is pH-dependent. |
| Inadequate Temperature/Time | Monitor reaction progress over time using TLC or HPLC to determine the optimal reaction time and temperature.[7][8] Avoid excessively high temperatures or prolonged times, which can lead to product degradation.[7] | The reaction needs sufficient time and thermal energy to proceed to completion, but excessive exposure can degrade the product. |
| Poor Reagent Quality | Use fresh, high-purity 2-Nitrobenzaldehyde and semicarbazide hydrochloride. Store reagents under recommended conditions. | Degraded or impure reagents can lead to side reactions and lower the yield of the desired product.[7] |
| Insufficient Mixing | Ensure the reaction mixture is homogenous through efficient stirring or agitation throughout the reaction. | Inadequate mixing can result in localized concentration gradients and an incomplete reaction.[7] |
Guide 2: Inaccurate Quantification in LC-MS/MS
This guide addresses common issues related to inaccurate quantification due to matrix effects and other interferences.
Workflow for Mitigating Quantification Interference
Caption: Troubleshooting logic for inaccurate LC-MS/MS quantification.
Experimental Protocols
Protocol 1: General Method for Sample Preparation and Derivatization
This protocol outlines the key steps for extracting and derivatizing tissue-bound semicarbazide (SEM) from animal muscle tissue.
-
Homogenization: Weigh 1-2 g of homogenized tissue into a centrifuge tube.
-
Hydrolysis: Add 5 mL of 0.1 M HCl. This step is crucial to release the protein-bound SEM.
-
Derivatization: Add 200 µL of 50 mM 2-Nitrobenzaldehyde (2-NBA) in DMSO. If using an internal standard, add the appropriate amount of this compound-13C,15N2 solution.
-
Incubation: Vortex the mixture and incubate at 37-50°C overnight to allow for complete derivatization.
-
pH Adjustment: Cool the sample and adjust the pH to ~7.0 using 0.1 M K2HPO4 and 1 M NaOH.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate (B1210297), vortex vigorously for 1 minute, and centrifuge. Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Analytical Workflow Diagram
Caption: Standard workflow for analyzing nitrofuran metabolite SEM.
Protocol 2: General LC-MS/MS Analysis
This protocol provides typical starting parameters for the analysis of 2-NBA-SC. Optimization is required for specific instruments and matrices.
-
LC System: HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Table 2: Example LC-MS/MS Parameters for 2-NBA-SC
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
|---|---|---|---|
| 2-NBA-SC | 209.1 | 136.1 | 166.1 |
| 2-NBA-SC-¹³C,¹⁵N₂ (IS) | 212.1 | 137.1 | 169.1 |
Note: Specific m/z values should be optimized on the instrument being used.[14]
Visualization of Matrix Effect Interference
Caption: How matrix components interfere with analyte ionization.
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. Semicarbazone formation [quimicaorganica.org]
- 3. This compound (16004-43-6) for sale [vulcanchem.com]
- 4. 2-ニトロベンズアルデヒドセミカルバゾン VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound VETRANAL , analytical standard 16004-43-6 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-NP-呋喃西林-13C, 15N2 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 15. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of 2-Nitrobenzaldehyde Semicarbazone and Its Isomers: A Guide for Researchers
A detailed examination of the ortho-, meta-, and para-isomers of nitrobenzaldehyde semicarbazone reveals distinct physicochemical properties and biological activities, offering a diverse palette for applications in medicinal chemistry and drug development. This guide provides a comparative overview of these isomers, summarizing their synthesis, key properties, and biological significance with supporting experimental data.
Physicochemical Properties
The seemingly subtle shift in the position of the nitro group on the benzaldehyde (B42025) ring from the ortho (2-nitro) to the meta (3-nitro) and para (4-nitro) positions results in notable differences in the physicochemical properties of the corresponding semicarbazones. These differences, including melting point and solubility, can significantly influence their pharmacokinetic and pharmacodynamic profiles.
| Property | 2-Nitrobenzaldehyde (B1664092) Semicarbazone | 3-Nitrobenzaldehyde (B41214) Semicarbazone | 4-Nitrobenzaldehyde Semicarbazone |
| Molecular Formula | C₈H₈N₄O₃ | C₈H₈N₄O₃ | C₈H₈N₄O₃ |
| Molecular Weight | 208.17 g/mol [1] | 208.17 g/mol | 208.18 g/mol [2] |
| Appearance | Yellow to green solid[3] | - | - |
| Melting Point | >238 °C[3], 181 °C (benzene)[4] | - | 217 °C[2] |
| Solubility | Slightly soluble in DMSO and Methanol[3] | - | - |
Synthesis of Nitrobenzaldehyde Semicarbazone Isomers
The synthesis of 2-nitrobenzaldehyde semicarbazone and its isomers is typically achieved through a condensation reaction between the corresponding nitrobenzaldehyde isomer and semicarbazide (B1199961) hydrochloride. The general experimental protocol can be adapted for each isomer.
General Experimental Protocol for Semicarbazone Synthesis
This protocol is a generalized procedure based on the synthesis of 3-nitrobenzaldehyde semicarbazone and can be adapted for the ortho- and para-isomers.
Materials:
-
Appropriate nitrobenzaldehyde isomer (2-nitrobenzaldehyde, 3-nitrobenzaldehyde, or 4-nitrobenzaldehyde)
-
Semicarbazide hydrochloride
-
Sodium hydroxide (B78521) or sodium acetate
-
Ethanol
Procedure:
-
Dissolve semicarbazide hydrochloride and a base (such as sodium hydroxide or sodium acetate) in hot ethanol.
-
In a separate flask, dissolve the nitrobenzaldehyde isomer in hot ethanol.
-
Mix the two solutions and reflux the mixture with constant stirring for several hours.
-
Allow the reaction mixture to cool, which should result in the precipitation of the semicarbazone product.
-
Filter the precipitate, wash it with cold ethanol, and dry it to obtain the purified nitrobenzaldehyde semicarbazone isomer.
The following diagram illustrates the general workflow for the synthesis and characterization of these isomers.
Comparative Biological Activities
Semicarbazones are a class of compounds known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. The biological efficacy of nitrobenzaldehyde semicarbazones is influenced by the position of the nitro group.
Antimicrobial Activity
Studies have shown that 3-nitrobenzaldehyde semicarbazone and its metal complexes exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The metal complexes, in particular, show enhanced bioactivity compared to the free ligand, suggesting that coordination with metal ions can potentiate the antimicrobial effect. While direct comparative data for all three isomers is limited, the study on the meta-isomer provides a basis for further investigation into the structure-activity relationship of these compounds as antimicrobial agents.
Anticonvulsant Activity
The anticonvulsant properties of semicarbazones are a significant area of research. The proposed mechanism of action for their anticonvulsant activity involves the inhibition of voltage-gated sodium channels.[3] A general pharmacophore model for anticonvulsant semicarbazones includes an aryl binding site, a hydrogen bonding domain, and an electron donor group.[3] The nitrobenzaldehyde semicarbazone isomers fit this general model, suggesting their potential as anticonvulsant agents. Further comparative screening of all three isomers is necessary to determine the optimal substitution pattern for this activity.
The following diagram illustrates the proposed mechanism of action for the anticonvulsant activity of semicarbazones.
Conclusion
The ortho-, meta-, and para-isomers of nitrobenzaldehyde semicarbazone represent a versatile class of compounds with distinct physicochemical properties and potential for diverse biological applications. The position of the nitro group significantly influences these characteristics, highlighting the importance of isomeric purity in the design and development of new therapeutic agents. This guide provides a foundational comparison to aid researchers in their selection and further investigation of these valuable chemical entities for applications in drug discovery and development. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these isomers.
References
- 1. Novel thiosemicarbazones regulate the signal transducer and activator of transcription 3 (STAT3) pathway: inhibition of constitutive and interleukin 6-induced activation by iron depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition by peptide-semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
A Comparative Guide to Schiff Base Chemosensors for Metal Ion Detection: Evaluating 2-Nitrobenzaldehyde Semicarbazone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Schiff base compounds for the detection of metal ions, with a focus on 2-nitrobenzaldehyde (B1664092) semicarbazone and other notable alternatives. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of ligands in coordination chemistry, widely recognized for their applications in sensing metal ions due to their ease of synthesis and rich coordination properties. Semicarbazones, a subclass of Schiff bases, are of particular interest. However, a review of current literature indicates that while 2-nitrobenzaldehyde semicarbazone is a well-documented compound, its application and performance data as a chemosensor for direct metal ion detection are not extensively reported. Most of its applications are found in its role as a derivatizing agent, particularly for the detection of nitrofuran antibiotics.
This guide will first detail the synthesis of this compound as a representative semicarbazone Schiff base. Subsequently, it will present a comparative analysis of other well-characterized Schiff base chemosensors for the detection of common metal ions such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺), for which substantial experimental data are available.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between 2-nitrobenzaldehyde and semicarbazide (B1199961). This reaction is a classic example of the formation of a Schiff base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-nitrobenzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
Procedure:
-
Dissolve semicarbazide hydrochloride (1 g) in hot water. To this solution, add a few drops of acetic acid to facilitate the reaction.
-
In a separate flask, prepare a mixture of 2-nitrobenzaldehyde (1 g) and sodium acetate (2 g) in ethanol.
-
Stir the ethanolic solution of 2-nitrobenzaldehyde and sodium acetate with the aqueous solution of semicarbazide for 30 minutes at room temperature.
-
The resulting yellow precipitate, this compound, is collected by filtration.
-
The crude product can be purified by recrystallization from ethanol.
Validation of 2-Nitrobenzaldehyde semicarbazone as a chemical sensor
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate detection of cyanide is of paramount importance in environmental monitoring, clinical toxicology, and industrial process control. This guide provides a comparative overview of various chemical sensors for cyanide, with a focus on Schiff base derivatives and other prominent colorimetric and fluorometric probes. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable sensor for their specific applications.
Performance Comparison of Cyanide Chemical Sensors
The efficacy of a chemical sensor is determined by several key performance indicators. The following tables summarize the performance of selected cyanide sensors, categorized by their sensing mechanism.
Schiff Base and Hydrazone-Based Colorimetric Sensors
Schiff base derivatives are a versatile class of organic compounds that have been extensively investigated for anion recognition. Their ease of synthesis and tunable optical properties make them excellent candidates for colorimetric cyanide sensing. The sensing mechanism typically involves the nucleophilic addition of the cyanide ion to the imine (C=N) bond or deprotonation of an acidic proton on the sensor molecule, leading to a distinct color change.
| Sensor Name/Description | Limit of Detection (LOD) | Response Time | Signaling Mechanism | Solvent |
| (E)-1-(1-(2-hydroxy-5-methylphenyl)ethylidene)-4-(4-phenylthaizol-2-yl)semicarbazide[1] | 0.5 µM | Rapid | Hydrogen bond formation followed by deprotonation | Dimethylformamide (DMF) |
| Azo Schiff base of 4-Aminoantipyrine and 1-(3-Formyl-4-hydroxyphenylazo)-3-nitrobenzene | 1.4 µM | Not specified | Deprotonation | DMF/H₂O |
| Diaminobiphenyl and 4-nitrobenzaldehyde (B150856) based Schiff's bases (S1-S3)[2] | 8.7 x 10³ - 26 x 10³ ppm | Not specified | Deprotonation of imine proton | Dimethyl sulfoxide (B87167) (DMSO) |
| Naphtholic Schiff base[3] | Not specified | Immediate | Nucleophilic addition | Aqueous solution |
| Phenylthiosemicarbazide-based chemosensor[4] | 0.075 µM | Not specified | Deprotonation | Not specified |
Fluorescent Probes for Cyanide Detection
Fluorescent sensors offer the advantage of high sensitivity. The interaction with cyanide can lead to either fluorescence quenching ("turn-off") or enhancement ("turn-on"), often with a noticeable color change under UV light.
| Sensor Name/Description | Limit of Detection (LOD) | Response Time | Signaling Mechanism | Solvent |
| Naphthalene-based ratiometric fluorescent probe[5] | 0.23 µM | Not specified | Nucleophilic addition to dicyanovinyl group | Buffer solution |
| 5-(4-(diphenylamine)phenyl) thiophen-2-formaldehyde[6] | 68.00 nM | Rapid | Turn-on fluorescence | Aqueous solution |
| Sulfo-cyanine dye 1[7] | 0.45 µM | Not specified | Nucleophilic addition to iminium carbon | Acetonitrile |
| Dicyanovinyl-substituted phenanthridine (B189435) fluorophore[8] | 39.3 nM | Fast | Nucleophilic addition | Acetonitrile |
| Rhodamine Schiff base[9] | 24 nM | Not specified | Turn-on fluorescence | DMSO/H₂O |
| Ni(II) complex with a pyridoxal (B1214274) platform[10] | 9 nM | Rapid | Ligand displacement | tris-HCl/NaCl buffer |
Nanoparticle-Based Cyanide Sensors
Nanomaterials, particularly gold and silver nanoparticles, have emerged as sensitive platforms for cyanide detection. The sensing mechanism often relies on the etching of nanoparticles by cyanide, leading to a change in their localized surface plasmon resonance (LSPR) and a corresponding color change.
| Sensor Type | Limit of Detection (LOD) | Response Time | Signaling Mechanism | Solvent |
| Gold Nanobipyramids (Au NBPs)[11] | 1.58 nM | Rapid | Morphological transformation (etching) | Aqueous solution |
| Silver Nanoparticles (AgNPs)[12] | 1.8 µM | Not specified | Oxidation of AgNPs in the presence of cyanide | Aqueous media |
| Ag–Au alloy nanoboxes[13] | Nanomolar sensitivity | Not specified | Etching of nanoboxes | Not specified |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the signaling mechanisms and typical experimental workflows for cyanide detection.
Caption: Signaling pathway for a typical Schiff base cyanide sensor.
Caption: Experimental workflow for colorimetric cyanide detection.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of chemical sensors. Below are representative protocols for the synthesis of a Schiff base sensor and a general procedure for colorimetric cyanide detection.
Synthesis of a Schiff Base Sensor (Illustrative Example)
This protocol describes the synthesis of a simple Schiff base from an aldehyde and an amine, a common method for preparing this class of sensors.
Materials:
-
Substituted Salicylaldehyde (B1680747) (e.g., 2-hydroxy-5-methylbenzaldehyde)
-
Amine derivative (e.g., 4-aminoantipyrine)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve the substituted salicylaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
In a separate beaker, dissolve the amine derivative (1 mmol) in a minimal amount of hot ethanol.
-
Add the amine solution dropwise to the aldehyde solution while stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
General Protocol for Colorimetric Cyanide Detection
This protocol outlines the steps for evaluating the performance of a colorimetric cyanide sensor.
Materials:
-
Synthesized chemosensor
-
Stock solution of sodium cyanide (NaCN) or potassium cyanide (KCN) of known concentration
-
Aqueous buffer solution or appropriate organic solvent (e.g., DMSO, acetonitrile)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the chemosensor in the chosen solvent at a specific concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Cyanide Solutions: Prepare a series of standard cyanide solutions of varying concentrations by diluting the stock cyanide solution with the same solvent used for the sensor.
-
UV-Vis Titration:
-
Place a fixed volume of the sensor solution (e.g., 2 mL of a 1 x 10⁻⁵ M solution) into a cuvette.
-
Record the initial UV-Vis absorption spectrum of the sensor solution.
-
Incrementally add small aliquots of a standard cyanide solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue this process until no further significant change in the spectrum is observed.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum change against the concentration of cyanide.
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
-
-
Selectivity Test:
-
Prepare solutions of the sensor containing various potentially interfering anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, SO₄²⁻, NO₃⁻) at a concentration significantly higher than that of the cyanide to be tested.
-
Record the UV-Vis spectra and observe any color changes to assess the sensor's selectivity.
-
This guide provides a foundational understanding of the performance and application of various chemical sensors for cyanide detection. Researchers are encouraged to consult the primary literature for more detailed information on specific sensors and their experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 7. Chromo-Fluorogenic Detection of Cyanide Ion with a Cyanine Probe | MDPI [mdpi.com]
- 8. Highly sensitive turn-off fluorescent detection of cyanide in aqueous medium using dicyanovinyl-substituted phenanthridine fluorophore - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00623H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Colorimetric and visual detection of cyanide ions based on the morphological transformation of gold nanobipyramids into gold nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Optical Sensing of Toxic Cyanide Anions Using Noble Metal Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Nitrobenzaldehyde Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various nitrobenzaldehyde derivatives. It includes supporting experimental data, detailed protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways to aid in the evaluation of their therapeutic potential.
Nitrobenzaldehyde derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. These activities primarily include antimicrobial, anticancer, and anti-inflammatory effects. The position of the nitro group on the benzaldehyde (B42025) ring, along with other substitutions, significantly influences the compound's efficacy and mechanism of action. This guide synthesizes data from various studies to present a comparative overview of these activities.
Comparative Antimicrobial Activity
Nitrobenzaldehyde derivatives, particularly in the form of Schiff bases and hydrazones, have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial action is often attributed to the azomethine group (-CH=N-), which can interfere with microbial cell wall synthesis or disrupt cell membrane integrity. The tables below summarize the Minimum Inhibitory Concentration (MIC) values for several derivatives against common pathogens.
Table 1: Antibacterial Activity of Nitrobenzaldehyde Derivatives (MIC in µg/mL)
| Derivative/Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Hydrazone of 4-hydroxy-3-nitrobenzaldehyde | - | 200 | 200 | 200 | [1] |
| Schiff Base of 4-nitrobenzaldehyde | 6-15 (Zone of Inhibition in mm) | - | 6-15 (Zone of Inhibition in mm) | - | [2] |
| 4-Chlorobenzaldehyde derivative | 20 | - | 20 | - | [1] |
| 4-Bromobenzaldehyde derivative | 20 | - | 20 | - | [1] |
| 3-Nitrobenzaldehyde derivative | 20 | - | 20 | - | [1] |
| 3,4,5-Trimethoxybenzaldehyde derivative | 10 | - | 10 | - | [1] |
| Gentamicin (Standard) | 10 | - | 10 | - | [1] |
Table 2: Antifungal Activity of Nitrobenzaldehyde Derivatives (MIC in µg/mL)
| Derivative/Compound | Aspergillus niger | Candida albicans | Reference |
| 4-Chlorobenzaldehyde derivative | 10 | 20 | [1] |
| 4-Bromobenzaldehyde derivative | 10 | 20 | [1] |
| 4-Nitrobenzaldehyde derivative | 10 | 20 | [1] |
| 3-Nitrobenzaldehyde derivative | 10 | 20 | [1] |
| 3,4,5-Trimethoxybenzaldehyde derivative | 10 | 10 | [1] |
| Fluconazole (Standard) | 20 | 20 | [1] |
Comparative Anticancer Activity
The anticancer potential of nitrobenzaldehyde derivatives has been a significant area of research. Studies indicate that these compounds can induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis (programmed cell death).[1] A notable mechanism involves intracellular acidification upon activation by UV light, leading to apoptosis.[3] The following table presents the in vitro cytotoxic activity (IC50) of some derivatives against different cancer cell lines.
Table 3: In Vitro Cytotoxic Activity of Nitrobenzaldehyde Derivatives (IC50)
| Derivative/Compound | Cancer Cell Line | IC50 Value | Reference |
| Quinaldehyde o-nitrobenzoylhydrazone | HepG2 (Hepatoblastoma) | > 400 µM | [4] |
| 4-nitrobenzaldehyde derived Schiff base | TSCCF (Oral Cancer) | 446.68 µg/mL | [5] |
| 3-methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | Near doxorubicin | [6] |
| 4-nitrobenzaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | Near doxorubicin | [6] |
| Benzyloxybenzaldehyde derivative (ABMM-15) | ALDH1A3 inhibition assay | 0.23 µM | [7] |
| Benzyloxybenzaldehyde derivative (ABMM-16) | ALDH1A3 inhibition assay | 1.29 µM | [7] |
Comparative Anti-inflammatory Activity
Certain benzaldehyde derivatives have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the modulation of signaling pathways like the NF-κB pathway.[8][9] Some derivatives have also been found to induce the expression of heme oxygenase-1 (HO-1), a critical enzyme in regulating inflammatory responses.[8]
Table 4: Anti-inflammatory Activity of Benzaldehyde Derivatives
| Derivative/Compound | Activity | Mechanism | Reference |
| Flavoglaucin (a benzaldehyde derivative) | Inhibition of NO and PGE2 production | Inactivation of NF-κB pathway, Induction of HO-1 | [8][9] |
| Isotetrahydro-auroglaucin (a benzaldehyde derivative) | Inhibition of NO and PGE2 production | Inactivation of NF-κB pathway, Induction of HO-1 | [8][9] |
| 4-Hydroxybenzaldehyde | Suppression of NO production and COX-2 induction | Down-regulation of iNOS and/or COX-2 | [10] |
| Pyridazinone derivatives of 3'-nitrobenzaldehyde | Analgesic and anti-inflammatory effects | - | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Preparation of Microtiter Plate : A 96-well microtiter plate is used. A serial two-fold dilution of the nitrobenzaldehyde derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Inoculation : Each well is inoculated with the standardized microbial suspension.[13] A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.[14]
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[15]
-
MIC Determination : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[16][17]
-
Compound Treatment : The cells are treated with various concentrations of the nitrobenzaldehyde derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[18] The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[16]
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[1]
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.
Visualizing Mechanisms and Workflows
To better understand the processes involved in evaluating nitrobenzaldehyde derivatives, the following diagrams illustrate a general experimental workflow and a key signaling pathway.
Caption: General workflow for screening the biological activity of nitrobenzaldehyde derivatives.
Caption: Simplified intrinsic apoptosis pathway induced by nitrobenzaldehyde derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 3. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomolther.org [biomolther.org]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. researchhub.com [researchhub.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Analytical Methods for 2-Nitrobenzaldehyde Semicarbazone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of 2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC). While 2-NBA-SC is widely utilized as a derivatizing agent for the determination of semicarbazide (B1199961) (SEM), a metabolite of the banned nitrofuran antibiotic nitrofurazone (B1679002), direct analytical methods for 2-NBA-SC itself are less commonly reported. This document outlines the established indirect Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and explores the potential of direct analytical techniques including High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and Electrochemical Methods.
Overview of Analytical Strategies
The primary application of 2-NBA-SC in analytical chemistry is in the regulatory monitoring of nitrofurazone residues in food products of animal origin. The stable metabolite of nitrofurazone, semicarbazide, is released from tissue proteins by acid hydrolysis and subsequently derivatized with 2-nitrobenzaldehyde to form 2-NBA-SC, which is then detected by LC-MS/MS. Direct analysis of 2-NBA-SC is less common; however, this guide proposes and compares potential direct methods based on the analysis of similar compounds and the known physicochemical properties of 2-NBA-SC.
Quantitative Data Summary
A direct comparison of quantitative performance data for the analysis of 2-Nitrobenzaldehyde semicarbazone is challenging due to the limited availability of validated methods for its direct detection. The following table summarizes the available data for the indirect determination of semicarbazide (as 2-NBA-SC) and provides estimated or theoretical parameters for potential direct analysis methods.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery | Precision (RSD) |
| LC-MS/MS (Indirect) | Semicarbazide | 0.3 µg/kg | 0.8 µg/kg | Not specified | Not specified | Not specified |
| HPLC-UV (Direct - Proposed) | 2-NBA-SC | To be determined | To be determined | To be determined | To be determined | To be determined |
| UV-Vis Spectrophotometry (Direct - Proposed) | 2-NBA-SC | To be determined | To be determined | To be determined | To be determined | To be determined |
| Electrochemical Method (Direct - Proposed) | 2-NBA-SC | To be determined | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
LC-MS/MS for Indirect Semicarbazide Determination (as 2-NBA-SC)
This established method is widely used for the regulatory control of nitrofurazone residues.
a. Sample Preparation (e.g., Animal Tissue)
-
Homogenize 1 gram of tissue.
-
Add an internal standard (isotopically labeled 2-NBA-SC is commercially available).[1]
-
Perform acid hydrolysis to release protein-bound semicarbazide.
-
Add 2-nitrobenzaldehyde solution to derivatize the released semicarbazide to 2-NBA-SC.
-
Incubate the mixture.
-
Neutralize the solution and perform liquid-liquid or solid-phase extraction to isolate the 2-NBA-SC.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for 2-NBA-SC and its labeled internal standard.
HPLC-UV for Direct 2-NBA-SC Determination (Proposed Method)
This proposed method is based on methodologies developed for other semicarbazone derivatives and the known UV absorbance of the 2-nitrobenzaldehyde precursor.[2][3]
a. Sample Preparation
-
Dissolve a known quantity of the sample containing 2-NBA-SC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
b. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Based on the UV spectrum of 2-nitrobenzaldehyde, a wavelength in the range of 250-350 nm would be appropriate.[2][4] The optimal wavelength would need to be determined by measuring the UV-Vis spectrum of a pure 2-NBA-SC standard.
UV-Vis Spectrophotometry for Direct 2-NBA-SC Determination (Proposed Method)
This method offers a simpler and more accessible approach for the quantification of 2-NBA-SC in solutions without significant interfering substances.
a. Sample Preparation
-
Prepare a stock solution of 2-NBA-SC in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a series of standard solutions of known concentrations by serial dilution.
-
Prepare the sample solution in the same solvent.
b. Measurement
-
Record the UV-Vis absorption spectrum of a 2-NBA-SC standard solution between 200 and 400 nm to determine the wavelength of maximum absorbance (λmax). Based on the precursor, this is expected to be around 250 nm and/or 300-350 nm.[2][4]
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of 2-NBA-SC in the sample solution from the calibration curve.
Electrochemical Method for Direct 2-NBA-SC Determination (Proposed Method)
This proposed method is based on the known electrochemical activity of the nitro group in 2-nitrobenzaldehyde, which can be exploited for sensitive detection.
a. Sample Preparation
-
Dissolve the sample containing 2-NBA-SC in a suitable supporting electrolyte solution (e.g., a buffer solution).
b. Electrochemical Analysis
-
Working Electrode: Glassy carbon electrode or a modified electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).
-
Procedure:
-
Record the voltammogram of the supporting electrolyte as a blank.
-
Add the sample solution to the electrochemical cell and record the voltammogram. The reduction of the nitro group should produce a distinct peak.
-
Quantification can be achieved by the standard addition method or by creating a calibration curve with known concentrations of 2-NBA-SC.
-
Visualizations
Caption: Nitrofuran metabolism and derivatization for analysis.
References
A Comparative Guide to Isotope-Labeled 2-Nitrobenzaldehyde Semicarbazone for Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is a significant analytical challenge. The inherent chemical properties of these molecules often necessitate derivatization to improve their detection and separation. This guide provides a comprehensive comparison of isotope-labeled 2-nitrobenzaldehyde (B1664092) semicarbazone, a specialized reagent for isotope dilution mass spectrometry, against a widely used alternative, 2,4-dinitrophenylhydrazine (B122626) (DNPH).
The primary application for isotope-labeled 2-nitrobenzaldehyde semicarbazone is in the highly sensitive and specific quantification of semicarbazide (B1199961) (SEM). SEM is a critical marker metabolite for detecting the illegal use of the nitrofuran antibiotic, nitrofurazone, in food-producing animals. This guide will focus on this application to provide a direct comparison of analytical performance.
Principle of Isotope Dilution Analysis
Isotope dilution mass spectrometry is a gold-standard quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte but has a different mass. By measuring the ratio of the native analyte to the isotope-labeled internal standard in the mass spectrometer, accurate quantification can be achieved, as any sample loss during preparation and analysis affects both the analyte and the internal standard equally.
Performance Comparison: Isotope-Labeled 2-NBA Semicarbazone vs. DNPH
The selection of a derivatization and quantification strategy depends on the required sensitivity, accuracy, and the nature of the sample matrix. The following table summarizes the performance characteristics of LC-MS/MS methods using either an isotope-labeled this compound internal standard or the more traditional 2,4-dinitrophenylhydrazine (DNPH) derivatization for the analysis of semicarbazide (SEM) in food matrices.
| Performance Metric | Isotope Dilution with 2-NBA Semicarbazone Derivatization | DNPH Derivatization with LC-MS or LC-UV |
| Analyte | Semicarbazide (SEM) | General Carbonyls (including SEM) |
| Limit of Detection (LOD) | 0.1 µg/kg[1][2] - 0.36 µg/kg[3][4] | Typically in the low µg/kg to ng/mL range, highly variable by analyte and detector. |
| Limit of Quantification (LOQ) | 0.25 µg/kg[1][2] - 0.61 µg/kg[3][4] | Varies widely; can be comparable to or higher than isotope dilution methods depending on the instrumentation. |
| Recovery | 87.8% - 107.2%[1][2] | Generally 70% - 120%, but can be more variable due to matrix effects without a co-eluting internal standard. |
| Precision (RSD) | 0.2% - 9.1% (intra-day)[1][2] | Can be higher due to uncorrected matrix effects and sample preparation variability. |
| **Linearity (R²) ** | >0.99[1][5] | >0.99 is achievable, but the calibration curve is more susceptible to matrix-induced deviations. |
| Matrix Effect | Significantly minimized due to the co-eluting, chemically identical internal standard. | A significant challenge, often requiring matrix-matched calibrants for accurate quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the quantification of semicarbazide (SEM) using both compared methods.
Protocol 1: Quantification of SEM using Isotope-Labeled this compound by LC-MS/MS
This method is the standard confirmatory analysis for nitrofuran metabolites in food products.
1. Sample Preparation and Hydrolysis:
-
Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.
-
Add the isotope-labeled SEM internal standard.
-
Add 5 mL of 0.2 M hydrochloric acid[3].
-
Vortex to mix thoroughly.
2. Derivatization:
-
Add 50-100 µL of a 10 mM 2-nitrobenzaldehyde solution (in DMSO or methanol)[3].
-
Incubate the mixture overnight (approximately 16 hours) at 37°C to allow for both the release of protein-bound SEM and its derivatization[3].
3. Extraction:
-
Cool the sample to room temperature.
-
Neutralize the solution by adding a strong base (e.g., NaOH) and a buffer (e.g., phosphate buffer) to a pH of approximately 7[3].
-
Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate, vortexing, and centrifuging to separate the layers. Repeat this step for a more exhaustive extraction[3].
-
Combine the organic layers.
4. Clean-up and Concentration:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile (B52724), often with a modifier like formic acid or ammonium (B1175870) acetate.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both the native SEM-2NBA derivative and the isotope-labeled internal standard.
Protocol 2: General Quantification of Carbonyls using DNPH Derivatization
This method is widely applied for the analysis of various aldehydes and ketones in different matrices, including air, water, and food.
1. Sample Preparation:
-
For solid samples, an extraction step with a suitable solvent (e.g., acetonitrile) may be required.
-
For liquid samples, direct derivatization may be possible.
2. Derivatization:
-
To the sample extract, add a solution of 2,4-dinitrophenylhydrazine in an acidified solvent (e.g., acetonitrile with a small amount of sulfuric or hydrochloric acid).
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30-60 minutes).
3. Clean-up:
-
The derivatized sample may require a clean-up step, such as solid-phase extraction (SPE), to remove excess reagent and matrix interferences.
4. Analysis:
-
LC-UV: The resulting 2,4-dinitrophenylhydrazone derivatives can be analyzed by HPLC with UV detection, typically around 360 nm.
-
LC-MS: For higher sensitivity and specificity, the derivatives can be analyzed by LC-MS, often using APCI or ESI in negative ion mode.
References
- 1. Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)--in-house method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vliz.be [vliz.be]
- 4. Development of an analytical method to detect metabolites of nitrofurans [agris.fao.org]
- 5. In-house validation of liquid chromatography tandem mass spectrometry for determination of semicarbazide in eggs and stability of analyte in matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Carbonylation Assays: A Focus on DNPH-Based Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common assays for the detection and quantification of protein carbonylation, a key biomarker of oxidative stress. While the initial topic of interest was "2-Nitrobenzaldehyde semicarbazone assays," a thorough review of scientific literature indicates that this compound is primarily used as an analytical standard for specific molecules, such as nitrofuran metabolites, rather than for the general quantification of protein carbonyls. Therefore, this guide focuses on the widely established and validated methods based on the derivatization of protein carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
The accumulation of carbonylated proteins is implicated in aging and various pathological conditions, making their accurate measurement crucial in many areas of research and drug development. The primary methods for detecting these modifications—spectrophotometry, Enzyme-Linked Immunosorbent Assay (ELISA), and Western blotting—all rely on the reaction of DNPH with carbonyl groups to form a stable DNP-hydrazone product. This guide will objectively compare the performance of these alternatives, provide supporting experimental data, and detail the methodologies for each key experiment.
Comparison of DNPH-Based Protein Carbonylation Assays
The choice of assay depends on the specific research question, required sensitivity, and the nature of the samples being analyzed. The following table summarizes the key performance characteristics of the three main DNPH-based methods.
| Feature | Spectrophotometric Assay | ELISA | Western Blot |
| Principle | Direct measurement of DNP-hydrazone absorbance at ~370 nm. | Immunodetection of DNP-derivatized proteins using an anti-DNP antibody. | Immunodetection of DNP-derivatized proteins separated by size via SDS-PAGE. |
| Detection | Colorimetric | Colorimetric or Chemiluminescent | Chemiluminescent or Fluorescent |
| Quantification | Absolute (nmol carbonyl/mg protein) | Relative or Absolute (with standard curve) | Semi-quantitative or Relative |
| Sensitivity | Low | High | High |
| Detection Limit | ~0.15 nmol carbonyl for a 1 mg sample[1] | Can be 5-10 times more sensitive than spectrophotometry[2]; ranges from pg/ml to ng/ml.[3][4] | Can detect low abundance carbonylated proteins. |
| Throughput | Low to Medium | High | Low |
| Sample Requirement | High (~250 µg protein per assay)[2] | Low (~1-10 µg protein per assay)[2] | Medium (~20 µg protein per lane) |
| Specificity | Prone to interference from free DNPH and nucleic acids.[5] | High, based on antibody-antigen interaction. | High, provides molecular weight information. |
| Assay Time | ~2-3 hours | ~4-5 hours | >1 day |
| Advantages | Simple, direct quantification. | High sensitivity and throughput. | Provides information on specific carbonylated proteins. |
| Disadvantages | Low sensitivity, high sample requirement, potential for interference. | Can be indirect, requires specific antibodies. | Low throughput, semi-quantitative. |
Cross-Reactivity and Assay Considerations
A critical aspect of any protein carbonylation assay is its specificity. While the DNPH derivatization itself is specific to carbonyl groups, potential cross-reactivity and interference can arise from several sources:
-
Nucleic Acid Contamination: In spectrophotometric assays, nucleic acids can react with DNPH, leading to an overestimation of protein carbonyl content.[5] It is recommended to treat samples with nucleases or use methods to precipitate nucleic acids.[5]
-
Heme Proteins: In samples containing hemoglobin or myoglobin, the heme groups can interfere with the absorbance reading in the same range as the DNP-hydrazones.[6] Removal of heme is necessary for accurate spectrophotometric quantification in such samples.[6]
-
Anti-DNP Antibody Specificity: In ELISA and Western blot assays, the specificity of the anti-DNP antibody is paramount. While these antibodies are designed to recognize the DNP hapten, there is a theoretical potential for cross-reactivity with other structurally similar molecules, though this is generally low.[7] The use of monoclonal antibodies can enhance specificity.
Experimental Protocols
Detailed methodologies for the three primary DNPH-based protein carbonylation assays are provided below.
Spectrophotometric DNPH Assay (Levine Method)
This method quantifies the total protein carbonyl content in a sample.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 10 mM in 2 M HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 20%)
-
Ethanol/Ethyl acetate (B1210297) (1:1, v/v) wash solution
-
Guanidine (B92328) hydrochloride solution (e.g., 6 M)
-
Spectrophotometer
Protocol:
-
Sample Preparation: Adjust the protein concentration of the sample to 1-2 mg/mL.
-
Derivatization: Add an equal volume of DNPH solution to the protein sample. Incubate at room temperature for 1 hour in the dark.
-
Protein Precipitation: Add an equal volume of cold 20% TCA. Incubate on ice for 10 minutes.
-
Pelleting: Centrifuge to pellet the protein. Discard the supernatant.
-
Washing: Wash the protein pellet with the ethanol/ethyl acetate solution to remove free DNPH. Repeat the wash step.
-
Solubilization: Resuspend the pellet in guanidine hydrochloride solution.
-
Measurement: Read the absorbance at ~370 nm. Calculate the carbonyl content using the molar extinction coefficient of DNP-hydrazones (22,000 M⁻¹cm⁻¹).[6]
Protein Carbonyl ELISA
This immunoassay offers higher sensitivity for quantifying protein carbonyls.
Materials:
-
96-well protein binding plate
-
DNPH solution
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Anti-DNP primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Protocol:
-
Protein Coating: Coat the wells of a 96-well plate with the protein sample (e.g., 10 µg/mL in PBS) and incubate.
-
Washing: Wash the wells with PBS.
-
Derivatization: Add DNPH solution to each well and incubate.
-
Washing: Wash the wells to remove excess DNPH.
-
Blocking: Add blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add the anti-DNP primary antibody and incubate.
-
Washing: Wash the wells.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the wells.
-
Detection: Add TMB substrate and incubate until color develops.
-
Stopping the Reaction: Add stop solution.
-
Measurement: Read the absorbance at 450 nm. Quantify the carbonyl content using a standard curve prepared with oxidized albumin.
Protein Carbonyl Western Blot (OxyBlot)
This technique allows for the identification of specific carbonylated proteins.
Materials:
-
DNPH solution
-
Neutralization buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer
-
Anti-DNP primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Derivatization: Incubate protein samples with DNPH solution.
-
Neutralization: Add neutralization buffer to stop the derivatization reaction.
-
SDS-PAGE: Separate the derivatized proteins by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent.
-
Primary Antibody Incubation: Incubate the membrane with the anti-DNP primary antibody.
-
Washing: Wash the membrane with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Washing: Wash the membrane.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the spectrophotometric and immunoassay-based detection of protein carbonyls.
References
- 1. Protein Carbonyl Content Assay Kit (ab126287) | Abcam [abcam.com]
- 2. FAQ: Protein Carbonyl ELISA Kit | Cell Biolabs [cellbiolabs.com]
- 3. biocompare.com [biocompare.com]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 2-Nitrobenzaldehyde Semicarbazone Analysis: A Review of Performance Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance for the determination of semicarbazide (B1199961) (SEM), measured as its derivative 2-Nitrobenzaldehyde semicarbazone (2-NP-SEM), across multiple laboratories. The data presented is based on an inter-laboratory validation study, offering valuable insights into the method's repeatability and reproducibility. Detailed experimental protocols derived from established analytical methods are also provided to support researchers in the field.
Data Presentation: Performance in Inter-laboratory Studies
The analysis of semicarbazide, a marker for the banned veterinary drug nitrofurazone, typically involves derivatization with 2-Nitrobenzaldehyde (2-NBA) to form 2-NP-SEM, which is then quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An inter-laboratory validation study funded by the European Commission's Directorate General for Health and Consumer Protection (DG SANCO) evaluated an LC-MS/MS method for determining SEM in various baby food matrices.[1][2][3]
Seventeen laboratories from twelve European countries participated in the study.[1][3] The performance of the analytical method was assessed through the analysis of spiked samples at three different concentration levels in three different food matrices: apple puree, rice pudding, and a meat/vegetable meal.[1][3] The key performance indicators, namely repeatability (RSDr) and reproducibility (RSDR), are summarized below.
| Food Matrix | Spiked SEM Concentration (ng/g) | Mean Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| Apple Puree | ~3 | 106.1 | 6.9 | 24.3 |
| ~10 | 103.5 | 4.2 | 16.6 | |
| ~30 | 102.8 | 5.3 | 17.0 | |
| Rice Pudding | ~3 | 96.5 | 6.4 | 22.5 |
| ~10 | 93.8 | 5.7 | 19.8 | |
| ~30 | 88.8 | 6.1 | 21.3 | |
| Meat/Vegetable Meal | ~3 | 98.7 | 5.8 | 18.9 |
| ~10 | 97.6 | 4.8 | 17.2 | |
| ~30 | 96.4 | 4.9 | 17.6 |
Data sourced from an inter-laboratory validation study on the determination of semicarbazide in baby food.[1][3]
The study concluded that the method demonstrated acceptable within- and between-laboratory precision for all three matrices at the target levels for the determination of SEM.[1][3]
Experimental Protocols
The following is a synthesized experimental protocol for the determination of semicarbazide as this compound, based on common practices in food analysis laboratories.[1][4][5][6][7][8]
Sample Preparation and Hydrolysis
Homogenized samples (typically 2 grams) are weighed into a centrifuge tube.[5][7] An internal standard, such as ¹³C¹⁵N₂-SEM, is added.[1][2][5] Acid hydrolysis is then performed by adding hydrochloric acid to release protein-bound semicarbazide.[1][2][4][6]
Derivatization
The sample is then derivatized with 2-Nitrobenzaldehyde (2-NBA) to form the stable derivative 2-NP-SEM.[1][2][4][6] This reaction is typically carried out by incubating the mixture at an elevated temperature (e.g., 37°C) overnight.[5][8]
Extraction and Clean-up
After derivatization, the reaction mixture is neutralized.[1][2][4] The 2-NP-SEM derivative is then extracted from the aqueous matrix using an organic solvent, commonly ethyl acetate.[4][6] A solid-phase extraction (SPE) step is often employed for further purification of the extract.[1][2][4][7]
LC-MS/MS Analysis
The final extract is evaporated to dryness and reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.[4] Analysis is performed using a reversed-phase liquid chromatography column coupled to a tandem mass spectrometer.[1][2][4] Detection is achieved by monitoring specific precursor-to-product ion transitions for 2-NP-SEM in multiple reaction monitoring (MRM) mode.[9]
Visualizations
The following diagrams illustrate the key processes in the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of analyte derivatization and detection by LC-MS/MS.
References
- 1. Determination of semicarbazide in baby food by liquid chromatography/tandem mass spectrometry: interlaboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an analytical method for the determination of semicarbazide in fresh egg and in egg powder based on the use of liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semicarbazide Accumulation, Distribution and Chemical Forms in Scallop (Chlamys farreri) after Seawater Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. agilent.com [agilent.com]
Efficacy of 2-Nitrobenzaldehyde semicarbazone as a corrosion inhibitor compared to other organic inhibitors
In the realm of materials science and industrial chemistry, the mitigation of corrosion is a paramount concern. The application of organic inhibitors is a widely adopted strategy to protect metallic surfaces from aggressive environments. This guide provides a comparative analysis of the efficacy of 2-Nitrobenzaldehyde semicarbazone and its analogues as corrosion inhibitors against other organic compounds, supported by experimental data from scientific literature. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering.
Executive Summary
Semicarbazone derivatives, particularly those with nitro-substitutions on the benzaldehyde (B42025) ring, have demonstrated significant potential as corrosion inhibitors for mild steel in acidic media. This guide synthesizes available data to compare the performance of these compounds with other classes of organic inhibitors. While direct, comprehensive comparative studies on this compound are limited, data from closely related compounds such as 5-Nitro-2-furaldehyde semicarbazone and 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone serve as valuable proxies, indicating high inhibition efficiencies. The primary mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.
Comparative Performance Analysis
The inhibition efficiency of various organic compounds is influenced by their molecular structure, the nature of the corrosive environment, inhibitor concentration, and temperature. The following table summarizes the performance of several organic inhibitors, including semicarbazone derivatives, under specified experimental conditions.
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method | Reference |
| 5-Nitro-2-furaldehyde semicarbazone | 1.0 M HCl | 0.5 mM | 30 | 92.1 | Weight Loss | [1] |
| 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone | 1 M HCl | 5 mM | 30 | >90 | Weight Loss | [2] |
| (E)-2-((2-methoxybenzylidene)amino)phenol | 0.1 M HCl | 1.0 mM | 30 | 75 | Weight Loss | [3] |
| (E)-2-((4-methoxybenzylidene)amino)phenol | 0.1 M HCl | 1.0 mM | 30 | 76 | Weight Loss | [3] |
| Cefadroxil | 1 M HCl | 1.1 mM | Not Specified | 96 | Not Specified | [4] |
| Cloxacillin | 1 M HCl | 1.5 mM | Not Specified | 81 | Not Specified | [4] |
| 2,5-disubstituted-1,3,4-oxadiazole | 1 M HCl | Not Specified | Not Specified | High | Not Specified | [4] |
| 5-chloro-1-octylindoline-2,3-dione | 1.0 M HCl | 10⁻³ M | Not Specified | High | EIS, Potentiodynamic Polarization | [5] |
| 2-mercaptobenzoxazol | 20% HCl | 5 mM | 30-70 | High | Weight Loss, Potentiostatic Polarization | [6][7] |
| 2-mercaptobenzimidazol | 20% HCl | 5 mM | 30-70 | High | Weight Loss, Potentiostatic Polarization | [6][7] |
| Benzyltriethylammonium chloride | 1.0 M HCl | 10 mM | 25 | 65 | EIS | [8] |
Experimental Protocols
The evaluation of corrosion inhibitor efficacy relies on standardized experimental techniques. The most common methods cited in the literature are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Method
This gravimetric technique is a fundamental method for determining corrosion rates.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried and weighed.
-
Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined duration.
-
Analysis: After the exposure period, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing HCl and hexamine), washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (typically a platinum sheet), and a reference electrode (such as a Saturated Calomel Electrode - SCE).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). A potentiodynamic scan is then performed by polarizing the electrode potential from the OCP in both the cathodic and anodic directions at a slow scan rate.
-
Analysis: The resulting polarization curve (Tafel plot) is used to determine corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.
-
Experimental Setup: The same three-electrode cell as in PDP is used.
-
Procedure: A small amplitude AC voltage signal is applied to the working electrode at its OCP over a wide range of frequencies.
-
Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of a corrosion inhibitor.
Caption: General workflow for corrosion inhibitor evaluation.
Signaling Pathways and Logical Relationships
The mechanism of corrosion inhibition by organic molecules like this compound involves their adsorption onto the metal surface, which can be visualized as a logical relationship.
References
- 1. en.alayen.edu.iq [en.alayen.edu.iq]
- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 3. Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scielo.org.mx]
- 6. Corrosion inhibition of mild steel in 20% HCl by some organic compounds | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of 2-Nitrobenzaldehyde Semicarbazone: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Nitrobenzaldehyde semicarbazone, a compound that requires careful management as hazardous waste.
Immediate Safety Considerations: this compound is classified as an irritant and is harmful if swallowed.[1][2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.
Operational Plan for Disposal
The primary directive for the disposal of this compound is to treat it as hazardous waste. Due to its chemical properties as a nitroaromatic compound, in-lab neutralization is not recommended as it can be complex and potentially dangerous.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure risk.
-
Hand Protection: Wear impermeable and resistant gloves.
-
Eye and Face Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: In case of dust or aerosols, use a self-contained respiratory protective device.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
Step 2: Segregation and Storage of Waste
Properly segregate and store waste to await professional disposal.
-
Waste Container: Place this compound waste in a clean, dry, sealable, and clearly labeled container.
-
Labeling: The label should prominently display "Hazardous Waste" and identify the contents as "this compound."
-
Storage Location: Store the sealed container in a designated, well-ventilated, and locked area away from incompatible materials, such as strong oxidizing agents.[2]
Step 3: Handling of Contaminated Materials
Any materials that come into contact with this compound must be treated as hazardous waste. This includes:
-
Empty product containers
-
Used PPE (gloves, etc.)
-
Spill cleanup materials (absorbents)
These items should be placed in the same labeled hazardous waste container.
Step 4: Professional Disposal
Engage a licensed hazardous waste management service for the final disposal of the chemical waste. These companies have the expertise and facilities to handle and dispose of such chemicals in an environmentally sound and compliant manner. Do not, under any circumstances, discharge this chemical into drains or the public sewer system.
Quantitative Safety Data
The following table summarizes key safety information for this compound.
| Parameter | Value/Information | Source |
| Molecular Formula | C8H8N4O3 | PubChem[1] |
| Molecular Weight | 208.17 g/mol | PubChem[1] |
| Hazard Classifications | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | PubChem[1][2] |
| Primary Disposal Route | Hazardous Waste | General recommendation for nitroaromatic compounds |
| Prohibited Disposal | Do not empty into drains or sewer systems. | General recommendation for hazardous chemicals |
| Incompatible Materials | Strong oxidizing agents | HPC Standards[2] |
Experimental Protocols
Currently, there are no widely established or validated experimental protocols for the in-laboratory neutralization of this compound for non-hazardous disposal. The chemical stability and hazardous nature of nitroaromatic compounds make such procedures complex and potentially dangerous if not conducted under precisely controlled conditions by experienced personnel. Therefore, professional disposal remains the only recommended course of action.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling 2-Nitrobenzaldehyde semicarbazone
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Nitrobenzaldehyde semicarbazone. The following procedures are based on established safety protocols for handling aromatic nitro compounds and semicarbazones and should be used in conjunction with a thorough, site-specific risk assessment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning
Hazard Pictogram: GHS07 (Exclamation Mark)[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound.
| Body Part | Recommended Protection | Material/Standard |
| Hands | Chemical-resistant gloves.[2] Double gloving is recommended for added protection.[3] | Nitrile or neoprene gloves are suitable.[3] Always inspect gloves for signs of degradation or puncture before use.[4] |
| Eyes | Chemical safety goggles and a face shield.[3] | Must be ANSI Z87.1 compliant.[4] A face shield should be worn over goggles during procedures with a high splash risk. |
| Body | Chemical-resistant lab coat or coveralls.[3] | A flame-resistant material such as Nomex® is recommended, given the nitro-aromatic nature of the compound.[4] |
| Respiratory | Work should be conducted in a certified chemical fume hood.[3] | If a fume hood is unavailable or for high-risk activities, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3] |
| Feet | Closed-toe shoes. | Must be made of a chemical-resistant material.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is crucial for the safe handling of this compound.
1. Preparation:
- Designated Area: All work must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]
- Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[3][4]
- Spill Kit: A chemical spill kit appropriate for solid, irritant, and potentially toxic compounds must be available.
- Review Safety Data: Before commencing work, thoroughly review this guide and any available Safety Data Sheets (SDS) for this compound and related compounds.[3]
2. Handling:
- Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
- Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
- Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent the generation and inhalation of dust.
- Avoid Ingestion: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
3. Post-Handling:
- Decontamination: Thoroughly clean all glassware, equipment, and surfaces that have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.
- Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
- Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. The storage area should be locked.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused/Expired Chemical | Dispose of as hazardous waste through your institution's designated hazardous waste management program.[6] Do not mix with other waste. |
| Contaminated Labware/PPE | Collect in a designated, labeled hazardous waste container. This includes gloves, weigh boats, and any other disposable items that came into contact with the chemical. |
| Empty Containers | Handle uncleaned containers as you would the product itself. Follow institutional guidelines for the disposal of empty hazardous material containers. |
Important: Never dispose of this compound down the drain or in the regular trash.[4]
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
